Technical Documentation Center

Indole-3-acetyl-glutamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Indole-3-acetyl-glutamate

Core Science & Biosynthesis

Foundational

Indole-3-Acetyl-Glutamate (IAA-Glu) Biosynthesis in Arabidopsis thaliana: Mechanistic Insights and Analytical Workflows

The Biochemical Logic of Auxin Inactivation Indole-3-acetic acid (IAA) is the master regulatory phytohormone in Arabidopsis thaliana, dictating everything from embryogenesis to phototropism. However, uncontrolled IAA acc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Biochemical Logic of Auxin Inactivation

Indole-3-acetic acid (IAA) is the master regulatory phytohormone in Arabidopsis thaliana, dictating everything from embryogenesis to phototropism. However, uncontrolled IAA accumulation is highly phytotoxic. To maintain precise spatiotemporal gradients, plants rely on rapid inactivation mechanisms[1].

While conjugation of IAA to amino acids like alanine (IAA-Ala) or leucine (IAA-Leu) generates reversible storage pools that can be hydrolyzed back to free IAA, conjugation to glutamate (IAA-Glu) and aspartate (IAA-Asp) serves a fundamentally different purpose. IAA-Glu is an irreversible metabolic sink [2][3]. Once synthesized, IAA-Glu cannot be appreciably hydrolyzed back into active auxin; instead, it marks the hormone for downstream oxidative degradation by DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes[3][4]. Understanding the biosynthesis of IAA-Glu is therefore critical for researchers aiming to modulate plant architecture or develop next-generation auxin-mimetic herbicides.

The GH3 Amido Synthetase Mechanism

The biosynthesis of IAA-Glu in Arabidopsis is catalyzed by Group II GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases[1][2]. These enzymes operate via a highly conserved, two-step ping-pong mechanism:

  • Adenylation (Half-Reaction 1): The GH3 enzyme binds IAA and ATP. Facilitated by a crucial Mg2+ cofactor that stabilizes the triphosphate tail, the carboxylate oxygen of IAA attacks the α -phosphate of ATP. This releases pyrophosphate ( PPi​ ) and forms a highly reactive IAA-AMP intermediate[5].

  • Transferase (Half-Reaction 2): The α -amino group of L-glutamate acts as a nucleophile, attacking the carbonyl carbon of the IAA-AMP intermediate. This displaces the AMP leaving group and forms the stable amide bond of Indole-3-acetyl-glutamate (IAA-Glu)[5].

Mechanism IAA Indole-3-Acetic Acid (IAA) Intermediate IAA-AMP Intermediate (+ Pyrophosphate) IAA->Intermediate GH3 Adenylation ATP ATP ATP->Intermediate Mg Mg2+ Cofactor Mg->Intermediate IAAGlu Indole-3-Acetyl-Glutamate (IAA-Glu) Intermediate->IAAGlu GH3 Transferase AMP AMP Released Intermediate->AMP Glu L-Glutamate Glu->IAAGlu

Two-step catalytic mechanism of IAA-Glu biosynthesis by Arabidopsis GH3 enzymes.

Kinetic Profiling of Group II GH3 Enzymes

Arabidopsis possesses multiple Group II GH3 enzymes, which exhibit varying degrees of substrate promiscuity to integrate different environmental signals[4]. For drug discovery and assay development, selecting the correct GH3 isoform is paramount.

Table 1: Comparative Substrate Preferences of Key Arabidopsis Group II GH3 Enzymes

EnzymePrimary Acyl SubstratePreferred Amino Acid Conjugate(s)Physiological Role
AtGH3.2 (YDK1) IAAAspartate, GlutamateIrreversible inactivation / Root development
AtGH3.5 (WES1) IAA, PAA, SAAspartate, GlutamateCrosstalk between growth (IAA) and defense (SA)
AtGH3.6 (DFL1) IAAAspartate, GlutamateShoot light response / Auxin homeostasis
AtGH3.17 (VAS2) IAAGlutamateHypocotyl elongation / Specific IAA degradation

Note: Data synthesized from in vitro specific activity assays demonstrating that while AtGH3.5 is highly promiscuous, AtGH3.17 shows strict fidelity for IAA and Glutamate[4][5].

Self-Validating Experimental Methodology

To confidently quantify IAA-Glu biosynthesis in vitro, experimental design must account for spontaneous ATP hydrolysis and matrix-induced ion suppression during mass spectrometry. The following protocol provides a self-validating system for robust kinetic analysis.

Workflow Step1 1. Enzyme Prep (Ni-NTA Purified GH3) Step2 2. In Vitro Reaction (IAA, Glu, ATP, Mg2+) Step1->Step2 Step3 3. Acid Quenching (+ 13C-IS) Step2->Step3 Step4 4. LC-MS/MS (MRM Quantification) Step3->Step4

Self-validating experimental workflow for in vitro quantification of IAA-Glu.
Step-by-Step Protocol: In Vitro GH3 Enzymatic Assay & LC-MS/MS

1. Recombinant Enzyme Preparation:

  • Action: Express AtGH3.17 in E. coli with an N-terminal His-tag. Purify via Ni-NTA affinity chromatography.

  • Causality: Post-elution, the enzyme must be dialyzed against a buffer lacking imidazole. Imidazole acts as a competitive nucleophile and will artificially suppress the adenylation half-reaction.

2. Reaction Assembly:

  • Action: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 3 mM MgCl2​ , 3 mM ATP, 1 mM IAA, and 1 mM L-Glutamate.

  • Causality: A pH of 8.0 ensures the α -amino group of glutamate is sufficiently deprotonated to act as an effective nucleophile. MgCl2​ is strictly required to coordinate the ATP phosphate groups[5].

  • Validation Control: Always run a parallel "No-ATP" blank. This proves that any detected IAA-Glu is the result of ATP-dependent GH3 catalysis, not background contamination.

3. Initiation and Acid Quenching:

  • Action: Initiate the reaction by adding 1 µg of purified AtGH3.17. Incubate at 30°C for 30 minutes. Quench the reaction by adding 100 µL of ice-cold 1% Formic Acid in Acetonitrile containing 50 nM of [13C6​] -IAA-Glu (Internal Standard).

  • Causality: Acidification instantly denatures the GH3 enzyme, halting the reaction at a precise time point. Adding the heavy-isotope internal standard during the quench (rather than before) corrects for any downstream protein precipitation losses and LC-MS/MS matrix suppression without interfering with the forward enzymatic reaction.

4. LC-MS/MS Quantification:

  • Action: Centrifuge at 14,000 x g for 10 mins to pellet precipitated proteins. Inject the supernatant into a Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Monitor the specific parent-to-daughter ion transition for IAA-Glu (e.g., m/z 305 130 for the indole ring fragment). Quantify the peak area ratio against the [13C6​] -IAA-Glu standard to derive absolute molar concentrations.

Implications for Drug Development

The IAA-Glu biosynthesis pathway is a prime target for agrochemical innovation. Because group II GH3 enzymes directly control the pool of active auxin, inhibiting these enzymes leads to hypersensitivity to endogenous IAA. Recent high-throughput screening efforts have identified small molecules, such as Kakeimide (KKI), which act as highly potent, specific inhibitors of IAA-conjugating GH3 enzymes[1]. By utilizing the robust in vitro assay outlined above, drug development professionals can screen novel KKI derivatives to engineer targeted herbicides that disrupt auxin homeostasis in specific weed species while sparing crops.

References

  • Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - nih.gov.
  • Fidelity in plant hormone modifications catalyzed by Arabidopsis GH3 acyl acid amido synthetases - nih.gov.
  • GH3 Auxin-Amido Synthetases Alter the Ratio of Indole-3-Acetic Acid and Phenylacetic Acid in Arabidopsis - oup.com.
  • Metabolism of Indole-3-Acetic Acid in Arabidopsis - oup.com.
  • GRETCHEN HAGEN3 (GH3)

Sources

Exploratory

GH3 Enzyme-Mediated Conjugation of IAA to Glutamate: Mechanistic Architecture and Analytical Workflows

Executive Summary The precise spatiotemporal regulation of indole-3-acetic acid (IAA) is the cornerstone of plant developmental biology. While auxin biosynthesis and transport generate necessary hormone gradients, the at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise spatiotemporal regulation of indole-3-acetic acid (IAA) is the cornerstone of plant developmental biology. While auxin biosynthesis and transport generate necessary hormone gradients, the attenuation of these signals is equally critical. The GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases orchestrates this attenuation by conjugating free IAA to various amino acids. For agricultural biotechnologists and agrochemical developers, understanding this pathway is paramount; GH3 enzymes not only regulate endogenous growth but also mediate the detoxification of synthetic auxinic herbicides (e.g., 2,4-D and dicamba).

This technical guide provides an in-depth analysis of the GH3-mediated conjugation of IAA to glutamate (IAA-Glu)—an irreversible metabolic sink that permanently removes active auxin from the cellular pool. We dissect the kinetic mechanisms, explore the substrate specificity of key isoforms like GH3.17, and provide a self-validating experimental framework for quantifying this enzymatic activity in vitro.

The Biochemical Imperative: Why Conjugate Auxin?

In plants, IAA homeostasis is maintained through a delicate balance of de novo synthesis, transport, and inactivation. Conjugation serves as a rapid-response mechanism to buffer free IAA levels. However, not all conjugates are created equal:

  • Storage Conjugates: Conjugation to alanine (IAA-Ala) or leucine (IAA-Leu) creates a reversible storage pool. Amidohydrolases can readily cleave these molecules to release free IAA when environmental cues demand rapid growth (1[1]).

  • Degradation Sinks: Conjugation to aspartate (IAA-Asp) or glutamate (IAA-Glu) marks the hormone for irreversible inactivation and subsequent oxidative degradation via dioxygenase for auxin oxidation (DAO) pathways (2[2]).

Mechanistic Architecture of GH3-Mediated Conjugation

GH3 enzymes do not facilitate a simple single-step ligation. Instead, steady-state kinetic analyses reveal that they operate via a Bi Uni Uni Bi Ping Pong reaction sequence, relying heavily on ATP to drive the unfavorable formation of an amide bond (3[3]).

The chemical mechanism is strictly divided into two half-reactions:

  • Adenylation (Half-Reaction 1): ATP binds to the free enzyme, followed by IAA. The enzyme catalyzes the nucleophilic attack of the IAA carboxylate oxygen on the α-phosphate of ATP. This releases pyrophosphate (PPi) and forms a highly reactive, tightly bound adenylated intermediate (IAA-AMP).

  • Conjugation (Half-Reaction 2): The target amino acid (e.g., glutamate) enters the active site. The α-amino group of glutamate acts as a nucleophile, attacking the carbonyl carbon of the IAA-AMP intermediate. This collapses the intermediate, releasing AMP and the final IAA-Glu conjugate.

GH3_Mechanism E Free GH3 Enzyme E_ATP GH3 • ATP Complex E->E_ATP + ATP E_IAA GH3 • ATP • IAA Ternary Complex E_ATP->E_IAA + IAA E_AMP GH3 • IAA-AMP Intermediate E_IAA->E_AMP - PPi (Adenylation) E_Glu GH3 • IAA-AMP • Glu Complex E_AMP->E_Glu + Glutamate E_Prod GH3 • IAA-Glu Complex E_Glu->E_Prod - AMP (Conjugation) E_Prod->E - IAA-Glu

Bi Uni Uni Bi Ping Pong catalytic mechanism of GH3-mediated IAA-glutamate conjugation.

Enzymatic Fidelity and Substrate Specificity: The Glutamate Preference

While Group II GH3 enzymes generally act as IAA-amido synthetases, their amino acid preferences dictate their specific physiological roles. The two-step reaction mechanism serves as a kinetic proofreading system, ensuring high fidelity in hormone modification (4[4]).

In Arabidopsis thaliana, GH3.17 (also known as VAS2) is unique. Unlike GH3.6 (DFL1), which is highly auxin-inducible and strongly prefers aspartate, GH3.17 is responsible for basal IAA inactivation and exhibits a strict preference for glutamate over aspartate (5[5]). This specificity is driven by the steric dimensions of the amino acid binding pocket during the second half-reaction.

Table 1: Comparative Substrate Preferences of Key Arabidopsis GH3 Enzymes

EnzymePrimary Acyl SubstratePreferred Amino AcidPrimary Physiological Role
GH3.17 (VAS2) IAAGlutamate (Glu)Basal IAA inactivation; shade-avoidance regulation
GH3.6 (DFL1) IAAAspartate (Asp)Rapid auxin-induced IAA attenuation
GH3.5 (WES1) IAA, Salicylic AcidAspartate (Asp)Hormonal cross-talk between growth and stress
GH3.2 (YDK1) IAAAspartate (Asp)Root and hypocotyl growth regulation

Self-Validating Experimental Protocol: In Vitro GH3 Assay

To accurately profile the kinetics of IAA-Glu conjugation, researchers must employ an in vitro system that isolates the enzymatic event from downstream in planta degradation pathways. As an Application Scientist, I emphasize that every protocol must be self-validating; without rigorous controls, non-enzymatic background conjugation can easily lead to false-positive kinetic data.

Step-by-Step Methodology

Step 1: Recombinant Expression and Purification

  • Action: Express AtGH3.17 as an N-terminal GST-fusion protein in E. coli BL21(DE3) cells. Purify using Glutathione Sepharose affinity chromatography.

  • Causality: The ~68 kDa GH3 enzymes are prone to misfolding and aggregation. The GST tag significantly enhances solubility. Single-step affinity purification minimizes the time the enzyme spends in crude lysate, preventing proteolytic degradation and preserving the active site conformation.

Step 2: Reaction Assembly

  • Action: In a 50 µL total volume, combine 50 mM Tris-HCl (pH 8.6), 3 mM MgCl₂, 3 mM ATP, 1 mM DTT, 1 mM IAA, and 1 mM L-Glutamate.

  • Causality: The alkaline pH (8.6) ensures the optimal ionization state of the glutamate α-amino group, increasing its nucleophilicity for the second half-reaction. Mg²⁺ is strictly required; it coordinates the β- and γ-phosphates of ATP, lowering the activation energy for the initial adenylation step. DTT prevents the oxidation of critical active-site cysteine residues.

Step 3: Self-Validating Controls (Critical)

  • Action: Concurrently run two negative controls: a "Minus-ATP" reaction and a "Heat-Denatured Enzyme" reaction (enzyme boiled at 95°C for 10 mins prior to addition).

  • Causality: The formation of the amide bond is thermodynamically unfavorable without ATP hydrolysis. If IAA-Glu is detected in the minus-ATP or boiled controls, the system is compromised by non-enzymatic chemical conjugation or bacterial lysate contamination. This ensures the assay is a closed, self-validating loop.

Step 4: Initiation and Incubation

  • Action: Initiate the reaction by adding 1.0 µg of purified GH3.17. Incubate at 25°C for exactly 15 minutes.

  • Causality: Initial velocity ( V0​ ) measurements must be taken strictly within the linear range of the enzyme. Prolonged incubation leads to product inhibition by AMP and PPi, which will artificially depress the calculated kcat​ .

Step 5: Termination and Extraction

  • Action: Terminate the reaction by adding 10 µL of 50% (v/v) HCl. Extract the metabolites using 100 µL of ethyl acetate.

  • Causality: Severe acidification protonates the carboxylate groups of both unreacted IAA and the newly formed IAA-Glu. This neutralizes their charge, driving them efficiently into the organic (ethyl acetate) phase during liquid-liquid extraction, effectively desalting the sample prior to mass spectrometry.

Step 6: LC-MS/MS Quantification

  • Action: Dry the organic phase, reconstitute in 50% methanol, and inject into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor specific Multiple Reaction Monitoring (MRM) transitions for IAA-Glu.

  • Causality: While TLC or HPLC can detect bulk products, only tandem mass spectrometry provides the absolute structural specificity required to distinguish IAA-Glu from trace amounts of other potential conjugates (like IAA-Asp) based on unique fragmentation patterns.

GH3_Workflow S1 1. Recombinant Expression (e.g., GST-GH3.17 in E. coli) S2 2. Affinity Purification (Isolate active GH3 enzyme) S1->S2 S3 3. In Vitro Assay Setup (IAA, Glutamate, ATP, Mg2+) S2->S3 S4 4. Reaction Termination (Acidification & Extraction) S3->S4 S5 5. LC-MS/MS Analysis (Quantify IAA-Glu transitions) S4->S5

Step-by-step experimental workflow for in vitro GH3 enzyme assays and LC-MS/MS quantification.

Pharmacological Modulation: Targeting the Adenylation Intermediate

For drug discovery professionals, GH3 enzymes present a fascinating target for chemical biology. Because the reaction proceeds via a stable adenylated intermediate (IAA-AMP), it is highly susceptible to competitive inhibition.

Researchers have successfully engineered stable analogs of IAA-AMP, such as AIEP . AIEP acts as a potent competitive inhibitor, occupying the active site and blocking both ATP and IAA binding at the onset of catalysis (1[1]). By utilizing the LC-MS/MS workflow described above in the presence of AIEP, researchers can calculate precise Ki​ values, paving the way for novel agrochemicals that can artificially sustain active auxin levels in target weed species, leading to lethal epinastic growth.

References

  • Title: Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase. Source: nih.gov.
  • Title: GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in Plant. Source: encyclopedia.pub.
  • Title: Fidelity in plant hormone modifications catalyzed by Arabidopsis GH3 acyl acid amido synthetases. Source: nih.gov.
  • Title: The main oxidative inactivation pathway of the plant hormone auxin. Source: nih.gov.
  • Title: A bacterial assay for rapid screening of IAA catabolic enzymes. Source: nih.gov.

Sources

Foundational

Unlocking Auxin Homeostasis: Identification and Characterization of Indole-3-Acetyl-Glutamate (IAA-Glu) Hydrolases

The Evolutionary Paradox of IAA-Glu in Plant Biology Indole-3-acetic acid (IAA) is the master regulatory phytohormone in plants, governing processes from embryogenesis to root architecture. To maintain stringent control...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Evolutionary Paradox of IAA-Glu in Plant Biology

Indole-3-acetic acid (IAA) is the master regulatory phytohormone in plants, governing processes from embryogenesis to root architecture. To maintain stringent control over free auxin levels, plants utilize a complex homeostatic network involving biosynthesis, degradation, and reversible conjugation. The conjugation of IAA to amino acids is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of amido synthetases[1].

Historically, the scientific consensus—driven heavily by research in the model organism Arabidopsis thaliana—posited that conjugates like IAA-Alanine (IAA-Ala) and IAA-Leucine (IAA-Leu) act as reversible storage forms, whereas Indole-3-acetyl-glutamate (IAA-Glu) and IAA-Aspartate (IAA-Asp) are terminal conjugates destined for irreversible oxidation and catabolism[2]. This paradigm is supported by the observation that the primary Arabidopsis amidohydrolases (ILR1, IAR3, and ILL2) fail to efficiently cleave IAA-Glu in vitro[3]. Consequently, IAA-Glu exists at extremely low steady-state levels in Arabidopsis tissues[4].

However, recent discoveries have shattered this universal model. In the diploid strawberry (Fragaria vesca), IAA-Glu and IAA-Asp are the predominant stored auxin conjugates in the achene and are actively hydrolyzed during seedling growth to supply the free IAA necessary for development[5]. This evolutionary divergence highlights a critical gap in our understanding of auxin metabolism: the specific enzymes responsible for IAA-Glu hydrolysis in non-model species remain largely uncharacterized.

Pathway IAA Free IAA (Active Auxin) GH3 GH3 Synthetases (Conjugation) IAA->GH3 Excess Auxin Growth Seedling Growth (Strawberry Model) IAA->Growth Signaling Cascade IAAGlu IAA-Glu (Inactive Conjugate) GH3->IAAGlu Hydrolase IAA-Glu Hydrolases (Target Enzymes) IAAGlu->Hydrolase Hydrolysis Trigger Catabolism Oxidation / Catabolism (Arabidopsis Model) IAAGlu->Catabolism Irreversible Degradation Hydrolase->IAA Release of Active IAA

Auxin homeostasis pathway contrasting IAA-Glu catabolism and reversible hydrolysis.

Quantitative Profiling of Known Amidohydrolases

To understand the necessity of identifying novel IAA-Glu hydrolases, we must examine the kinetic limitations of known enzymes. The Arabidopsis ILR1-like family modulates auxin responses by regulating homeostasis within the endoplasmic reticulum[6]. While these enzymes are highly efficient at cleaving conjugates with non-polar aliphatic or aromatic side chains, they are virtually inactive against acidic side chains like glutamate[7].

Table 1: Relative In Vitro Hydrolysis Rates of Arabidopsis Amidohydrolases
EnzymeSubcellular LocalizationIAA-AlaIAA-LeuIAA-PheIAA-AspIAA-Glu
ILR1 Endoplasmic Reticulum[8]LowHighHighNoneNone
IAR3 Endoplasmic Reticulum[8]HighLowLowNoneNone
ILL2 Endoplasmic Reticulum[8]HighLowLowNoneNone

Data synthesized from established in vitro characterizations[3]. The complete lack of IAA-Glu hydrolysis by these primary enzymes necessitates the search for novel hydrolase classes in species like F. vesca.

Experimental Framework for Hydrolase Identification

Identifying a genuine IAA-Glu hydrolase requires a multi-tiered approach that bridges transcriptomic candidate mining with rigorous biochemical and in vivo validation. Because IAA-Glu is highly susceptible to spontaneous degradation under extreme pH, every protocol must be designed as a self-validating system.

Workflow Cand 1. Candidate ID (RNA-Seq) Clone 2. Gene Cloning & Expression Cand->Clone InVitro 3. In Vitro Assay (LC-MS/MS) Clone->InVitro InVivo 4. In Vivo Validation (Auxin Sensor) InVitro->InVivo

Four-phase experimental workflow for the identification and validation of IAA-Glu hydrolases.

Protocol 1: In Vitro Enzymatic Assay via LC-MS/MS

Causality & Rationale: Traditional colorimetric assays (e.g., Salkowski reagent) lack the sensitivity required to detect the minute amounts of free IAA released from IAA-Glu. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides absolute structural specificity and sub-picomolar sensitivity.

Step-by-Step Methodology:

  • Recombinant Expression: Clone the candidate hydrolase gene (e.g., from F. vesca achene cDNA) into a pGEX vector to generate a Glutathione S-Transferase (GST) fusion protein. Express in E. coli (BL21) and purify using Glutathione Sepharose affinity chromatography.

  • Reaction Setup: Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM MnCl₂ (a critical cofactor for many amidohydrolases[3]), and 1 mM synthetic IAA-Glu substrate.

  • Enzyme Addition & Incubation: Add 2–5 µg of purified recombinant enzyme. Incubate at 30°C for 2 hours.

  • Termination & Extraction: Stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA). Spike the sample with 10 ng of ¹³C₆-IAA as an internal standard. Extract the indoles using ethyl acetate, evaporate under nitrogen, and reconstitute in 20% methanol.

  • LC-MS/MS Quantification: Inject the sample into an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode. Monitor the transition m/z 176 → 130 for endogenous IAA and m/z 182 → 136 for the ¹³C₆-IAA internal standard.

Self-Validating Checkpoint: Always run a parallel reaction using a boiled (denatured) enzyme. If free IAA is detected in the boiled control, the IAA-Glu substrate is undergoing spontaneous chemical hydrolysis, and the buffer pH must be adjusted. The ¹³C₆-IAA internal standard corrects for any ion suppression matrix effects during mass spectrometry.

Protocol 2: In Vivo Protoplast Ratiometric Sensor Assay

Causality & Rationale: An enzyme may cleave IAA-Glu in vitro, but subcellular compartmentalization (e.g., sequestering in the ER[6]) or lack of endogenous cofactors might render it inactive in planta. To prove biological relevance, we use a genetically encoded DII-VENUS ratiometric sensor[8]. The DII domain degrades rapidly in the presence of active IAA via the TIR1/AFB pathway.

Step-by-Step Methodology:

  • Protoplast Isolation: Isolate mesophyll protoplasts from the leaves of an ilr1 iar3 ill2 triple mutant Arabidopsis line (to eliminate background hydrolysis by endogenous enzymes)[8].

  • Co-Transfection: Using PEG-mediated transfection, co-introduce two plasmids:

    • The DII-VENUS ratiometric sensor (which also expresses a stable mCherry reference fluorophore).

    • A plasmid overexpressing the candidate IAA-Glu hydrolase under a constitutive 35S promoter.

  • Incubation & Treatment: Incubate the transfected protoplasts in a hormone-free medium for 16 hours to allow protein expression. Subsequently, treat the cells with 10 µM IAA-Glu for 1 hour[8].

  • Flow Cytometry Analysis: Analyze the protoplasts using flow cytometry or confocal microscopy. Calculate the ratio of VENUS fluorescence to mCherry fluorescence.

Self-Validating Checkpoint: Co-express a mutated sensor (mDII-VENUS) that cannot bind TIR1 in a separate control batch. If the mDII-VENUS signal degrades upon IAA-Glu application, the degradation is a non-specific artifact. A true hydrolase will cause a sharp drop in the VENUS/mCherry ratio only in the wild-type DII sensor, proving that IAA-Glu was successfully hydrolyzed into biologically active free IAA that triggered the TIR1 signaling cascade[6].

Conclusion

The identification of IAA-Glu hydrolases represents a frontier in plant hormone biology. By shifting our focus from the catabolic models of Arabidopsis to the reversible storage models of species like Fragaria vesca, and by employing rigorous, self-validating LC-MS/MS and ratiometric sensor workflows, researchers can uncover the missing enzymatic links in auxin homeostasis. This knowledge not only deepens our fundamental understanding of plant development but also offers novel targets for agricultural biotechnology and crop yield optimization.

References

  • Rampey, R. A., LeClere, S., Kowalczyk, M., Ljung, K., Sandberg, G., & Bartel, B. (2004). A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination. Plant Physiology.[Link]

  • LeClere, S., Tellez, R., Rampey, R. A., Matsuda, S. P., & Bartel, B. (2002). Characterization of a Family of IAA-Amino Acid Conjugate Hydrolases from Arabidopsis. Journal of Biological Chemistry.[Link]

  • Campanella, J. J., et al. (2016). Hydrolases of the ILR1-like family of Arabidopsis thaliana modulate auxin response by regulating auxin homeostasis in the endoplasmic reticulum. BioKB / Scientific Reports.[Link]

  • Campanella, J. J., et al. (2016). Hydrolases of the ILR1-like family of Arabidopsis thaliana modulate auxin response by regulating auxin homeostasis in the endoplasmic reticulum. ResearchGate.[Link]

  • Staswick, P. E., Serban, B., Rowe, M., Tiryaki, I., Maldonado, M. T., Cruz, M. C., ... & Suza, W. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell.[Link]

  • Tam, Y. Y., Epstein, E., & Normanly, J. (2000). Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose. Plant Physiology.[Link]

  • Tang, Y., et al. (2019). Indole-3-acetylaspartate and indole-3-acetylglutamate, the IAA-amide conjugates in the diploid strawberry achene, are hydrolyzed in growing seedlings. Planta.[Link]

Sources

Exploratory

The Biochemistry and Homeostatic Regulation of Indole-3-Acetyl-Glutamate (IAA-Glu): A Technical Guide to Auxin-Amino Acid Conjugation

Executive Summary & Context In the highly regulated landscape of plant developmental biology, the maintenance of appropriate levels of free indole-3-acetic acid (IAA) is critical[1]. While free IAA is the primary active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In the highly regulated landscape of plant developmental biology, the maintenance of appropriate levels of free indole-3-acetic acid (IAA) is critical[1]. While free IAA is the primary active auxin driving cell elongation and division, it represents only a fraction of the total auxin pool within plant tissues[2]. The vast majority of IAA is rapidly sequestered into inactive forms to prevent phytotoxicity and maintain precise local gradients[3].

Among these inactive forms, indole-3-acetyl-glutamate (IAA-Glu) stands out as a critical metabolic node. Catalyzed by the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases[1], the conjugation of IAA to glutamate is not merely a passive storage mechanism; it is a highly regulated, ATP-dependent process that predominantly channels excess auxin toward irreversible catabolism[3],[1]. This whitepaper provides an in-depth mechanistic analysis of IAA-Glu, tracing its discovery, biochemical routing, and the self-validating analytical methodologies required for its quantification.

The Discovery Arc of IAA-Glu

The elucidation of IAA-Glu as a central player in auxin homeostasis spans several decades of biochemical and genetic research:

  • Initial Observations (1955): The high rate of auxin conjugation to amino acids was first observed by Andreae and Good, who hypothesized that this mechanism served as an essential detoxification pathway for excess auxin[3],[4].

  • Genetic Foundations (1985): Hagen and Guilfoyle discovered the GH3 gene family in soybean, noting it as one of the most rapidly responding transcripts following exogenous auxin application[3]. However, the biochemical function of the encoded proteins remained elusive for two decades.

  • Quantitative Profiling (2000): Tam et al. utilized advanced gas chromatography-mass spectrometry (GC-MS) to quantify the steady-state levels of IAA conjugates in Arabidopsis thaliana[5],[6]. They discovered that IAA-Glu and IAA-Asp are present at extremely low steady-state levels, suggesting they are transient metabolic intermediates rather than static storage pools[6],[7].

  • Biochemical Characterization (2005): Staswick et al. definitively proved that several Arabidopsis GH3 enzymes function as IAA-amido synthetases[8],[9]. Through in vitro assays with recombinant proteins, they demonstrated that GH3 enzymes adenylate IAA and subsequently conjugate it to amino acids like glutamate and aspartate[3],[9].

Biochemical Pathways & Metabolic Routing

The metabolic fate of IAA-Glu is dictated by a complex network of enzymes that determine whether the conjugate is degraded, stored, or recycled.

The Mechanism of Synthesis

The synthesis of IAA-Glu is a two-step, ATP-dependent reaction catalyzed by GH3 enzymes[1].

  • Adenylation: The GH3 enzyme binds IAA and ATP (facilitated by a Mg²⁺ cofactor) to form an intermediate acyl-adenylate (IAA-AMP), releasing pyrophosphate.

  • Conjugation: The amino group of L-glutamate performs a nucleophilic attack on the acyl-adenylate intermediate, forming the amide bond of IAA-Glu and releasing AMP.

Catabolism vs. Secondary Storage

Unlike conjugates such as IAA-Ala or IAA-Leu, which are readily hydrolyzed back to free IAA by ILR1/ILL/IAR3 amidohydrolases[10], IAA-Glu is predominantly targeted for irreversible degradation[1].

  • Oxidation (DAO1): Recent studies by Hayashi et al. (2021) revealed that DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) preferentially oxidizes IAA-Glu and IAA-Asp into oxIAA-Glu and oxIAA-Asp, respectively, effectively removing them from the active auxin pool permanently[11],[12].

  • N-Glucosylation (IAAspGT): In a 2026 breakthrough, Zenji et al. demonstrated that plants possess a secondary bypass to prevent immediate oxidation. UDP-glucosyltransferases (e.g., IAAspGT in rice) catalyze the N-glucosylation of IAA-amino acids, forming compounds like IAA-Glu-N-glucoside[13],[14]. This modification diverts the conjugate from irreversible oxidation, establishing a secondary regulatory pool that fine-tunes growth plasticity[15].

IAAGluPathway IAA Free IAA (Active Auxin) GH3 GH3 Amido Synthetases (ATP + Glutamate) IAA->GH3 Excess Auxin IAAGlu IAA-Glu (Inactive Conjugate) GH3->IAAGlu Conjugation DAO DAO1 Oxidation (O2) IAAGlu->DAO Oxidation Hydrolase Amidohydrolases (Minor Pathway) IAAGlu->Hydrolase Hydrolysis UGT N-Glucosyltransferases (e.g., IAAspGT) IAAGlu->UGT N-Glucosylation OxIAAGlu oxIAA-Glu (Irreversible Catabolism) DAO->OxIAAGlu Degradation Hydrolase->IAA Free IAA Release IAAGluGlc IAA-Glu-N-glucoside (Secondary Storage) UGT->IAAGluGlc Sequestration

Metabolic routing of IAA to IAA-Glu via GH3, and its subsequent catabolic or storage fates.

Quantitative Profiling of IAA-Glu

Because IAA-Glu is rapidly oxidized by DAO1, its steady-state accumulation in wild-type tissues is remarkably low, often requiring highly sensitive mass spectrometry for detection[6]. The table below summarizes the foundational quantitative data established by Tam et al. (2000)[5],[7].

Plant Species / TissueConjugate TypeSteady-State Level (ng/g FW)% of Total IAA PoolSource
Arabidopsis (9-d WT)IAA-Glu3.5 ± 1.6< 0.5%Tam et al., 2000[6]
Arabidopsis (9-d WT)IAA-Asp17.4 ± 4.6~ 1.5%Tam et al., 2000[6]
Arabidopsis (12-d WT)IAA-Glc7.0 – 17.0~ 1.0%Tam et al., 2000[6]

Note: The total IAA pool in 9-day-old Arabidopsis seedlings is approximately 1,200 ng/g FW. The low abundance of IAA-Glu confirms its role as a transient intermediate rather than a bulk storage form[6].

Self-Validating Experimental Protocols

To ensure high-fidelity data generation, the following protocols are engineered with built-in causal logic and self-validating checkpoints.

Protocol 1: Extraction and LC-MS/MS Quantification of IAA-Glu

Causality: Endogenous plant amidohydrolases and oxidases can rapidly alter the IAA-Glu pool during extraction. Therefore, immediate quenching and the use of heavy-isotope internal standards are non-negotiable for accurate quantification.

  • Tissue Quenching & Homogenization: Snap-freeze 50–100 mg of plant tissue in liquid nitrogen. Pulverize to a fine powder using a bead beater.

    • Rationale: Instantly halts all enzymatic activity (GH3, DAO1, amidohydrolases).

  • Isotope Spiking & Extraction: Add 1 mL of cold modified Bieleski buffer (methanol/water/formic acid, 75:20:5, v/v/v) spiked with 10 ng of [¹³C₆]-IAA-Glu internal standard.

    • Rationale: Formic acid denatures residual proteins. The heavy isotope standard corrects for matrix-induced ion suppression and physical losses downstream.

  • Solid Phase Extraction (SPE) Cleanup: Centrifuge the extract and load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol and elute with 80% methanol.

    • Rationale: Removes complex plant lipids and pigments that cause baseline noise in the mass spectrometer.

  • LC-MS/MS Analysis: Separate the eluate on a C18 reverse-phase column using a water/acetonitrile gradient (0.1% formic acid). Detect via Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode, tracking the transition of the parent ion to the characteristic quinolinium ion.

    • Self-Validation Checkpoint: Run a matrix blank (extraction buffer without tissue) to ensure zero column carryover. The recovery rate of the [¹³C₆]-IAA-Glu must fall between 70–110% to validate the extraction efficiency.

Protocol 2: In Vitro GH3 Enzyme Activity Assay

Causality: To prove that a specific GH3 isoform synthesizes IAA-Glu, the reaction must be isolated in vitro to demonstrate strict dependency on ATP and the enzyme.

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.5), 3 mM MgCl₂, 3 mM ATP, 1 mM IAA, 1 mM L-Glutamate, and 2 µg of purified recombinant GH3 enzyme.

    • Rationale: Mg²⁺ is an essential cofactor that coordinates the phosphate groups of ATP, allowing the enzyme to catalyze the formation of the acyl-adenylate intermediate.

  • Incubation: Incubate the mixture at 30°C for 60 minutes.

  • Termination: Stop the reaction by adding an equal volume of cold methanol containing 1% formic acid.

    • Rationale: Rapidly denatures the recombinant enzyme, preventing further conjugation or reverse hydrolysis.

  • Detection: Centrifuge to pellet the precipitated protein. Analyze the supernatant via TLC or LC-MS to detect the newly formed IAA-Glu.

    • Self-Validation Checkpoint: Always run two negative controls: a Minus-ATP control and a Heat-Denatured Enzyme control. The absence of IAA-Glu in these controls proves that the conjugation is strictly enzymatic and dependent on adenylation.

Implications for Agrochemical Development

Understanding the IAA-Glu pathway provides a strategic advantage in agrochemical design. Many synthetic auxins (e.g., 2,4-D or dicamba) are potent herbicides precisely because they are poor substrates for GH3 enzymes[3]. Because they cannot be efficiently conjugated to glutamate or aspartate, they evade DAO1-mediated degradation, accumulating to toxic levels that trigger unregulated growth and plant death. Conversely, modulating GH3 or IAAspGT activity via gene editing presents a novel frontier for developing crops with optimized root architectures and enhanced resilience to environmental stress[13],[14].

References

  • Andreae, W. A., & Good, N. E. (1955). The formation of indoleacetylaspartic acid in pea seedlings. Plant Physiology, 30(4), 380–382. Available at: [Link]

  • Hagen, G., & Guilfoyle, T. J. (1985). Rapid induction of selective transcription by auxins. Molecular and Cellular Biology, 5(6), 1197-1203. Available at: [Link]

  • Tam, Y. Y., Epstein, E., & Normanly, J. (2000). Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose. Plant Physiology, 123(2), 589-596. Available at: [Link]

  • Staswick, P. E., Serban, B., Rowe, M., Tiryaki, I., Maldonado, M. T., Maldonado, M. C., & Suza, W. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell, 17(2), 616-627. Available at: [Link]

  • Hayashi, K., et al. (2021). DIOXYGENASE FOR AUXIN OXIDATION 1 preferably oxidizes IAA-amino acid conjugates. Nature Communications, 12, 6820. Available at: [Link]

  • Zenji, A., Hata, K., Segami, S., et al. (2026). N-glucosylation of indole-3-acetyl amino acids modulates auxin metabolism and growth traits in Oryza sativa. Proceedings of the National Academy of Sciences, 123(12), e2527570123. Available at: [Link]

Sources

Foundational

Indole-3-Acetyl-Glutamate (IAA-Glu) Signaling in Plant Stress Adaptation: A Mechanistic Guide

Introduction: Reconceptualizing IAA-Glu Historically viewed merely as an inert metabolic sink, Indole-3-acetyl-glutamate (IAA-Glu) is now recognized as a highly dynamic regulatory node in auxin homeostasis[1]. For resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Reconceptualizing IAA-Glu

Historically viewed merely as an inert metabolic sink, Indole-3-acetyl-glutamate (IAA-Glu) is now recognized as a highly dynamic regulatory node in auxin homeostasis[1]. For researchers, agronomists, and agrochemical developers, understanding the IAA-Glu axis is critical for engineering climate-resilient crops and developing novel plant growth regulators. This technical guide deconstructs the biochemical pathways, stress-responsive dynamics, and self-validating experimental protocols essential for investigating IAA-Glu signaling.

The IAA-Glu Metabolic Hub: Biosynthesis and Catabolism

The spatiotemporal regulation of active auxin (IAA) is tightly controlled by a balance of biosynthesis, transport, and metabolic inactivation. The formation and degradation of IAA-Glu is a central mechanism in this regulatory network.

  • GH3-Mediated Conjugation: The ATP-dependent conjugation of glutamate to the carboxyl group of free IAA is catalyzed by2[2]. This reaction rapidly attenuates active auxin signaling to prevent cellular toxicity during environmental fluctuations.

  • Reversible Storage vs. Irreversible Oxidation: IAA-Glu is not a terminal product. It serves as a reversible storage pool that can be hydrolyzed back to free IAA by 3[3]. Alternatively, it is directed toward irreversible catabolism. The enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) oxidizes IAA-Glu into 2-oxindole-3-acetic acid-glutamate (oxIAA-Glu), which is subsequently hydrolyzed by ILR1 to release the inactive catabolite oxIAA[3].

IAAGluPathway Trp Tryptophan (Trp) IAA Free IAA (Active Hormone) Trp->IAA TAA1 / YUCCA IAAGlu IAA-Glu (Storage / Intermediate) IAA->IAAGlu GH3 Amido Synthetases IAAGlu->IAA ILR1 Amidohydrolase oxIAAGlu oxIAA-Glu (Oxidized Intermediate) IAAGlu->oxIAAGlu DAO1 Dioxygenase oxIAA oxIAA (Inactive Catabolite) oxIAAGlu->oxIAA ILR1 Hydrolysis

Metabolic routing of IAA-Glu via GH3, ILR1, and DAO1 enzymes.

Mechanistic Role in Abiotic Stress Response

Under abiotic stress, plants must rapidly halt primary growth (stress avoidance) and subsequently reprogram root architecture (stress acclimation). The IAA-Glu pool is highly responsive to these phases.

  • Salinity and Osmotic Stress: Short-term exposure to high salinity triggers a rapid reduction in free IAA and IAA-Glu, arresting root elongation[4]. However, during long-term stress acclimation, GH3 expression is strongly induced, leading to a 4[4]. This active buffering prevents auxin toxicity while maintaining a reservoir of hormone necessary for plastic root growth.

  • Photoperiod Stress: Prolonged light periods induce photoperiod stress, leading to 5, including IAA-Glu and IAA-Asp[5]. This response acts antagonistically to cytokinin signaling, highlighting IAA-Glu's role in complex hormone crosstalk networks.

Table 1: Quantitative Dynamics of Auxin Metabolites in Arabidopsis Roots Under Salinity Stress

MetaboliteShort-Term Stress (3h)Long-Term Stress (13d)Physiological Implication
Free IAA DecreasedStabilized / IncreasedInitial growth arrest, followed by acclimation and root plasticity.
IAA-Glu DecreasedSignificantly IncreasedActive buffering of IAA to prevent toxicity while maintaining a storage pool.
oxIAA DecreasedDecreasedShift from irreversible degradation to reversible amide conjugation.

(Data synthesized from altered root growth and auxin metabolism studies[4])

Experimental Methodologies for IAA-Glu Profiling and Functional Analysis

To establish trustworthiness in auxin research, protocols must be self-validating. The following methodologies emphasize causality in experimental design.

Protocol 1: Self-Validating LC-MS/MS Quantification of Auxin Metabolites

Accurate quantification of IAA-Glu requires stringent control over artifactual degradation.

  • Tissue Harvesting & Quenching: Snap-freeze plant tissue in liquid nitrogen immediately upon harvest. Causality: Rapid quenching prevents endogenous amidohydrolases from artificially inflating free IAA levels by hydrolyzing IAA-Glu during sample handling.

  • Isotope-Dilution Extraction: Homogenize tissue in cold 80% methanol containing heavy-isotope internal standards (e.g., [13C6]-IAA). Causality: Internal standards added before extraction correct for matrix-induced ion suppression and physical losses during purification, ensuring absolute quantification accuracy[6].

  • Solid Phase Extraction (SPE): Pass the extract through an Oasis HLB or similar polymeric reversed-phase cartridge. Causality: SPE removes complex plant matrix components (pigments, lipids) that cause baseline noise and degrade the LC column.

  • LC-MS/MS Analysis: Analyze via High-Performance Liquid Chromatography coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides extreme selectivity by filtering for specific precursor-to-product ion transitions unique to IAA-Glu and its oxidized derivatives.

LCMSWorkflow Tissue Snap-Frozen Tissue (Quench Enzymes) Extraction Cold Extraction + [13C6]-IAA Std Tissue->Extraction SPE SPE Cleanup (Matrix Removal) Extraction->SPE LCMS LC-MS/MS (MRM Mode) SPE->LCMS Data Absolute Quantification LCMS->Data

Self-validating LC-MS/MS workflow for quantifying IAA-Glu and auxin metabolites.

Protocol 2: Chemical Genetic Interrogation using GH3 Inhibitors

Genetic redundancy among the 19 GH3 genes in Arabidopsis complicates traditional knockout studies. Chemical genetics using inhibitors like Nalacin provides a robust alternative.

  • Inhibitor Application: Germinate seedlings on media supplemented with 3 μM Nalacin. Causality:7, blocking the conversion of IAA to IAA-Glu[7].

  • Metabolic Profiling: Perform LC-MS/MS (Protocol 1). A successful block is validated by an accumulation of free IAA and a depletion of IAA-Glu and oxIAA.

  • Self-Validating Genetic Control: Expose gh3 octuple mutants (lacking all eight Group II GH3 genes) to Nalacin. Causality: If Nalacin's phenotypic effects (e.g., root growth inhibition) are specifically due to GH3 inhibition, the gh3 octuple mutant will exhibit resistance to the drug, confirming target specificity and ruling out off-target toxicity[7].

Implications for Drug Development and Crop Engineering

The IAA-Glu signaling axis presents a lucrative target for agricultural biotechnology. By modulating the GH3-ILR1-DAO1 pathway, researchers can engineer crops with enhanced resilience to osmotic and salinity stress without the yield penalties typically associated with constitutive stress responses. Furthermore, the discovery of GH3 inhibitors like Nalacin establishes a structural scaffold for developing next-generation plant growth regulators that fine-tune auxin homeostasis in a highly localized manner.

References

  • Local conjugation of auxin by the GH3 amido synthetases is required for normal development of roots and flowers in Arabidopsis Source: PubMed / Biochemical and Biophysical Research Communications URL
  • Comprehensive characterisation of IAA inactivation pathways reveals the impact of glycosylation on auxin metabolism and plant development Source: bioRxiv URL
  • Chemical genetic screening identifies nalacin as an inhibitor of GH3 amido synthetase for auxin conjugation Source: PNAS URL
  • The main oxidative inactivation pathway of the plant hormone auxin Source: Nature Communications / PMC URL
  • The Photoperiod Stress Response in Arabidopsis thaliana Depends on Auxin Acting as an Antagonist to the Protectant Cytokinin Source: PMC URL
  • N-glucosylation of indole-3-acetyl amino acids modulates auxin metabolism and growth traits in Oryza sativa Source: PNAS URL
  • Altered Root Growth, Auxin Metabolism and Distribution in Arabidopsis thaliana Exposed to Salt and Osmotic Stress Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

High-Throughput LC-MS/MS Quantification of Indole-3-Acetyl-Glutamate (IAA-Glu) in Plant Tissues

Executive Summary Indole-3-acetic acid (IAA) is the master regulator of plant growth and development. To maintain optimal cellular concentrations, plants tightly regulate free IAA levels through biosynthesis, degradation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole-3-acetic acid (IAA) is the master regulator of plant growth and development. To maintain optimal cellular concentrations, plants tightly regulate free IAA levels through biosynthesis, degradation, and conjugation. Indole-3-acetyl-glutamate (IAA-Glu) is a major amide-linked conjugate that serves as an inactive storage form or a transient intermediate destined for irreversible oxidation [1].

Quantifying IAA-Glu is critical for understanding auxin homeostasis, yet it presents significant analytical challenges. The analyte exists in low abundance, is susceptible to enzymatic hydrolysis during extraction, and suffers from severe matrix-induced ion suppression caused by plant secondary metabolites. This application note details a highly specific, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed to isolate and quantify IAA-Glu with high precision and reproducibility.

Biological Context: The Role of IAA-Glu

In species such as Arabidopsis thaliana and Oryza sativa (rice), the conjugation of IAA to amino acids is mediated by GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases [2]. While some conjugates (like IAA-Ala) are readily hydrolyzed back to active IAA, IAA-Glu is predominantly channeled toward irreversible degradation into 2-oxindole-3-acetyl-glutamate (oxIAA-Glu) via DAO1 oxidation [3]. Tracking the concentration of IAA-Glu provides a direct biochemical readout of a plant's auxin dampening response during stress or developmental transitions.

Pathway Trp L-Tryptophan (Precursor) IAA Indole-3-Acetic Acid (Active Auxin) Trp->IAA TAA1/YUC Pathway IAAGlu IAA-Glu (Storage/Catabolism) IAA->IAAGlu GH3 Amido Synthetases oxIAA oxIAA (Irreversible Degradation) IAA->oxIAA DAO1 Oxidation IAAGlu->IAA ILR1/ILL Hydrolases

Auxin homeostasis pathway illustrating the reversible conjugation of IAA to IAA-Glu by GH3.

Methodological Causality & Self-Validating Systems

To ensure absolute scientific integrity, this protocol is built upon a foundation of causal experimental design. Every step acts as a self-validating control against analytical failure:

  • Cryogenic Quenching & Cold Extraction: Plant tissues contain highly active amidohydrolases (ILR1/ILL family) and peroxidases. Grinding in liquid nitrogen and extracting in cold 80% methanol prevents the artificial hydrolysis of IAA-Glu into free IAA, preserving the in vivo metabolic snapshot [4].

  • Antioxidant Protection (DDC): The addition of 2.5 mM diethyldithiocarbamate (DDC) chelates copper and inhibits polyphenol oxidases. Without DDC, the indole ring is highly susceptible to rapid oxidative degradation during solvent extraction.

  • Isotope Dilution Strategy: By spiking the stable isotope-labeled internal standard ( [13C6​] -IAA-Glu) directly into the extraction solvent before tissue homogenization, the protocol becomes self-validating. Any physical loss of the analyte during Solid Phase Extraction (SPE) or signal suppression in the MS source is proportionally mirrored by the internal standard, allowing for mathematically exact absolute quantification.

  • pH-Driven SPE Selectivity: IAA-Glu possesses carboxylic acid groups on its glutamate moiety. By acidifying the extract to pH 2.7 prior to SPE, these groups are fully protonated. This forces the molecule into a neutral, hydrophobic state, ensuring quantitative retention on the Oasis HLB polymeric sorbent while highly polar matrix interferents are washed away.

  • Negative Electrospray Ionization (ESI-): While IAA-Glu can be detected in positive mode ( [M+H]+ m/z 305.1), negative mode ESI ( [M−H]− m/z 303.1) is utilized. The carboxylic acid groups readily deprotonate, yielding a highly stable precursor ion that provides a superior signal-to-noise ratio against the complex background of plant matrices [5].

Experimental Protocol

Workflow Step1 1. Tissue Cryo-Milling (Quench Metabolism) Step2 2. Solvent Extraction (80% MeOH + DDC Antioxidant) Step1->Step2 Homogenization Step3 3. Isotope Spiking (Add [13C6]-IAA-Glu) Step2->Step3 Centrifugation Step4 4. SPE Purification (Acidify to pH 2.7, Oasis HLB) Step3->Step4 Supernatant Collection Step5 5. UHPLC Separation (C18 Column, Gradient Elution) Step4->Step5 Elution & Reconstitution Step6 6. MS/MS Detection (Negative ESI, MRM Mode) Step5->Step6 Chromatographic Resolution

Experimental workflow for IAA-Glu extraction, SPE purification, and LC-MS/MS quantification.

Materials and Reagents
  • Standards: Unlabeled IAA-Glu (≥98% purity) and [13C6​] -IAA-Glu internal standard.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: Formic Acid (FA, LC-MS grade), Sodium Diethyldithiocarbamate trihydrate (DDC).

  • Consumables: Oasis HLB SPE Cartridges (30 mg, 1 cc).

Step-by-Step Methodology
  • Tissue Collection: Harvest 50–100 mg of fresh plant tissue. Immediately flash-freeze in liquid nitrogen to halt all enzymatic activity.

  • Homogenization: Cryo-mill the tissue into a fine powder using stainless steel beads at 30 Hz for 1 minute. Do not allow the sample to thaw.

  • Extraction & Spiking: Add 1.0 mL of cold extraction buffer (80% MeOH in water containing 2.5 mM DDC). Immediately spike the sample with 50 pmol of [13C6​] -IAA-Glu internal standard.

  • Incubation: Vortex for 30 seconds, then incubate the homogenate at 4°C for 1 hour with continuous end-over-end shaking.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new glass vial.

  • Extract Preparation for SPE: Evaporate the supernatant to approximately 200 µL under a gentle stream of nitrogen gas (do not use heat). Dilute the remaining aqueous extract with 800 µL of 1% FA in water to adjust the pH to ~2.7.

  • SPE Cleanup:

    • Condition: Pass 1 mL of MeOH through the Oasis HLB cartridge.

    • Equilibrate: Pass 1 mL of 1% FA in water.

    • Load: Apply the acidified sample extract.

    • Wash: Pass 1 mL of 5% MeOH in 1% FA to remove highly polar sugars and organic acids.

    • Elute: Elute the enriched IAA-Glu fraction with 1 mL of 80% MeOH.

  • Reconstitution: Evaporate the eluate to complete dryness in a vacuum concentrator (SpeedVac). Reconstitute the pellet in 50 µL of initial mobile phase (10% ACN / 90% Water with 0.1% FA). Centrifuge to remove any insoluble micro-particulates before transferring to an autosampler vial.

Instrumental Parameters & Quantitative Data

UHPLC Chromatographic Conditions

Separation is achieved using an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C. The sub-2-micron particle size is critical for resolving IAA-Glu from isobaric interferences (such as other amino acid conjugates) that share similar fragmentation patterns.

Table 1: UHPLC Gradient Elution Profile | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H2​O ) | % Mobile Phase B (0.1% FA in ACN) | | :--- | :--- | :--- | :--- | | 0.0 | 0.3 | 90 | 10 | | 1.0 | 0.3 | 90 | 10 | | 5.0 | 0.3 | 50 | 50 | | 6.0 | 0.3 | 0 | 100 | | 7.0 | 0.3 | 0 | 100 | | 7.1 | 0.3 | 90 | 10 | | 9.0 | 0.3 | 90 | 10 |

MS/MS Multiple Reaction Monitoring (MRM) Parameters

The mass spectrometer is operated in Negative Electrospray Ionization (ESI-) mode. Capillary voltage is set to 2.5 kV, and the desolvation temperature is maintained at 400°C.

Table 2: Optimized MRM Transitions for IAA-Glu | Analyte | Precursor Ion [M−H]− (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | :--- | | IAA-Glu (Quantifier) | 303.1 | 130.1 | 50 | 25 | 15 | | IAA-Glu (Qualifier) | 303.1 | 146.1 | 50 | 25 | 22 | | [13C6​] -IAA-Glu (IS) | 309.1 | 136.1 | 50 | 25 | 15 |

Note: The primary product ion (m/z 130.1) corresponds to the cleavage of the amide bond, leaving the stable deprotonated indole ring. The +6 mass shift in the internal standard confirms the localization of the 13C labels on the indole moiety.

Data Processing & Validation

To ensure the protocol operates as a self-validating system, the following Quality Control (QC) metrics must be met during data processing:

  • Linearity: A 7-point calibration curve (1 fmol to 100 pmol on-column) must yield an R2≥0.995 .

  • Ion Ratio Confirmation: The ratio between the quantifier (m/z 130.1) and qualifier (m/z 146.1) transitions in the biological sample must not deviate by more than ±15% from the ratio established by the neat standard. Deviations indicate co-eluting isobaric matrix interference.

  • Absolute Quantification: The endogenous concentration of IAA-Glu ( Cendo​ ) is calculated using the isotope dilution equation:

    Cendo​=(Areaendo​/AreaIS​)×CIS​×ResponseFactor

References

  • Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis PLOS One URL:[Link]

  • Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species Frontiers in Plant Science URL:[Link]

  • Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis Journal of Experimental Botany URL:[Link]

  • Indole-3-acetyl glutamate | C15H16N2O5 | CID 7097227 PubChem Database URL:[Link]

Application

Application Note: Indole-3-Acetyl-Glutamate (IAA-Glu) as a Species-Specific Slow-Release Auxin and Metabolic Modulator in Plant Tissue Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Plant Biotechnology. Mechanistic Grounding: The Causality of IAA-Glu Application In plant tissue culture, achieving precise spat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Plant Biotechnology.

Mechanistic Grounding: The Causality of IAA-Glu Application

In plant tissue culture, achieving precise spatio-temporal control over cellular differentiation (such as somatic embryogenesis or adventitious rooting) is a persistent challenge. The application of free Indole-3-Acetic Acid (IAA) is often limited by its rapid photo-oxidation in media and enzymatic degradation by plant peroxidases. Conversely, synthetic auxins like 2,4-D or NAA resist degradation but frequently induce genetic instability, tissue habituation, and toxicity over prolonged periods.

To circumvent these limitations, amino acid conjugates of IAA are utilized as "slow-release" auxin pools. While IAA-Alanine and IAA-Leucine are readily hydrolyzed by a broad spectrum of plant species, Indole-3-Acetyl-Glutamate (IAA-Glu) offers a highly specialized, species-specific mechanism. In model organisms like Arabidopsis thaliana, IAA-Glu primarily acts as a catabolic sink leading to irreversible oxidation[1]. However, in specific recalcitrant crops—most notably during the induction of somatic embryogenesis (SE) in Coffea canephora—IAA-Glu serves as a massive, dynamic storage pool. During pre-treatment, tissues accumulate IAA-Glu up to 85% of their total IAA content[2]. Upon transfer to induction media, specific amidohydrolases rapidly cleave this conjugate, delivering a precise, localized burst of free IAA that synthetic auxins cannot replicate[3].

Understanding and leveraging this GH3-amidohydrolase regulatory loop allows researchers to use IAA-Glu not just as a hormone, but as a highly targeted metabolic trigger.

Pathway Visualization

The following diagram illustrates the metabolic routing of IAA-Glu. By manipulating the media environment, researchers can push the equilibrium toward conjugation (storage) or hydrolysis (active release).

G IAA Free IAA (Active Auxin) GH3 GH3 Ligases IAA->GH3 Excess Auxin IAAGlu IAA-Glu (Conjugate Pool) GH3->IAAGlu + Glutamate Hydrolase Amidohydrolases Hydrolase->IAA Release IAAGlu->Hydrolase Tissue Demand Oxidation Oxidation IAAGlu->Oxidation Degradation oxIAAGlu oxIAA-Glu (Catabolite) Oxidation->oxIAAGlu Irreversible

Fig 1: Metabolic routing of IAA-Glu via GH3 conjugation, amidohydrolase release, and oxidation.

Quantitative Dynamics of IAA-Glu in Plant Tissues

To design effective tissue culture protocols, it is critical to understand the baseline physiological concentrations of IAA-Glu across different systems. The table below synthesizes quantitative data from validated LC-MS/MS studies.

Table 1: Endogenous IAA and IAA-Glu Concentrations
Biological SystemTissue StateFree IAA ContentIAA-Glu ContentAnalytical MethodRef.
Arabidopsis thaliana9-day-old seedlings1,200 ± 178 ng/g FW3.5 ± 1.6 ng/g FWLC-MS/MS[4]
Coffea canephoraSE Pre-treatment (Day 14)1.95 nmoles/g FW104.72 nmoles/g FWLC-MS/MS[2]
Coffea canephoraSE Induction (24h)Rapid transient spikeDecreased by ~85%LC-MS/MS[3]
Arabidopsis thalianaExpanding leaves/rootsHighHigh (Catabolic Sink)LC-ESI-MS/MS[1]

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducible causality.

Protocol A: Formulation and Sterilization of IAA-Glu Media

Causality: IAA-Glu is amphoteric and temperature-sensitive. Dissolving it directly in water results in poor yield, and autoclaving can partially hydrolyze the amide bond, releasing unpredictable concentrations of free IAA into the medium and ruining the "slow-release" effect.

  • Solubilization: Weigh the required mass of IAA-Glu powder. Wet the powder with a minimal volume of 1N NaOH (approx. 50-100 µL per mg) to deprotonate the carboxylic acid. Vortex gently until completely dissolved.

  • Dilution: Bring to the desired stock volume (e.g., 1 mM) using double-distilled water (ddH₂O).

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter. Do not autoclave. Add the sterilized IAA-Glu to the basal MS medium after the medium has been autoclaved and cooled to 45°C.

  • Self-Validation Step: Incubate an uninoculated control plate containing the IAA-Glu media in the growth chamber for 7 days. Perform a mock extraction and analyze via LC-MS/MS. A detection of free IAA >1% of the total molarity indicates stock degradation or microbial contamination, necessitating a fresh batch.

Protocol B: Induction of Somatic Embryogenesis (The Coffea Model)

Causality: Direct exposure to free IAA causes rapid degradation. By pre-treating explants with precursors, the tissue builds an endogenous reservoir of IAA-Glu. Upon transfer to induction media, endogenous amidohydrolases cleave this reservoir[3].

  • Pre-treatment Phase (Days 0-14): Culture leaf explants on semi-solid MS medium supplemented with 0.54 µM NAA and 2.32 µM Kinetin. This specific ratio forces the upregulation of GH3 genes, driving the accumulation of endogenous IAA-Glu up to ~105 nmoles/g FW[2].

  • Induction Phase (Day 14+): Transfer the pre-treated explants to liquid MS medium supplemented with 5 µM Benzyladenine (BA).

  • Observation: The absence of exogenous auxin in the induction phase forces the tissue to rely on its internal IAA-Glu pool. Within 24 hours, IAA-Glu levels will drop drastically as it is hydrolyzed to free IAA, triggering the embryogenic developmental program[3].

Protocol C: Extraction and LC-MS/MS Quantification of Endogenous IAA-Glu

Causality: Endogenous amidohydrolases remain active post-harvest. Immediate quenching is required to prevent artificial hydrolysis. Furthermore, plant matrices contain phenolic compounds that cause severe ion suppression during electrospray ionization (ESI), making Solid Phase Extraction (SPE) mandatory[5].

  • Quenching & Grinding: Harvest 50-100 mg of plant tissue and immediately submerge in liquid nitrogen. Grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Add 1 mL of ice-cold 80% Methanol. Crucial: Immediately spike the sample with 10 pmol of heavy-labeled internal standard ( 13C6​ -IAA-Glu).

  • Purification (SPE): Pass the supernatant through a pre-conditioned Oasis HLB (or equivalent) micro-SPE column. Wash with 5% Methanol and elute with 80% Methanol[5].

  • LC-MS/MS Analysis: Evaporate the eluate under nitrogen gas and reconstitute in 50 µL of mobile phase. Analyze using LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode, monitoring the specific transition for IAA-Glu (e.g., m/z305→130 ).

  • Self-Validation Step: Calculate the recovery rate of the 13C6​ -IAA-Glu internal standard. If the recovery falls below 70%, the extraction must be invalidated and repeated, as this indicates severe matrix-induced ion suppression or incomplete SPE elution.

References

  • Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose.
  • High-throughput interspecies profiling of acidic plant hormones using miniaturised sample processing.
  • Dynamics of the concentration of IAA and some of its conjugates during the induction of somatic embryogenesis in Coffea canephora.
  • Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis.
  • YUCCA-Mediated Biosynthesis of the Auxin IAA Is Required during the Somatic Embryogenic Induction Process in Coffea canephora.

Sources

Method

Application Note: Advanced HPLC-ESI-MS/MS Methodologies for the Separation and Quantification of Auxin-Amino Acid Conjugates

Introduction & Biological Significance Indole-3-acetic acid (IAA) is the primary active auxin in plants, orchestrating critical aspects of growth and development. To maintain optimal intracellular auxin homeostasis, plan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Indole-3-acetic acid (IAA) is the primary active auxin in plants, orchestrating critical aspects of growth and development. To maintain optimal intracellular auxin homeostasis, plants dynamically regulate IAA levels through biosynthesis, transport, and metabolic inactivation. A central mechanism of this inactivation is the conjugation of free IAA to amino acids, catalyzed by GRETCHEN HAGEN 3 (GH3) acyl amido synthetases[1].

The specific amino acid attached to IAA dictates its metabolic fate:

  • Storage Conjugates: Conjugates such as IAA-Alanine (IAA-Ala) and IAA-Leucine (IAA-Leu) serve as reversible storage forms that can be hydrolyzed back to free IAA by ILR1/ILL amidohydrolases.

  • Catabolic Conjugates: Conjugates like IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) are primarily targeted for irreversible oxidation by DAO1 enzymes, leading to permanent auxin inactivation[1].

Because these metabolites exist at ultra-trace levels (pmol/g to nmol/g fresh weight) within highly complex plant matrices, robust analytical methodologies are required for their accurate quantification [2].

AuxinPathway IAA Free IAA (Active Auxin) GH3 GH3 Enzymes (Amido Synthetases) IAA->GH3 Conjugation Conj_Storage Storage Conjugates (IAA-Ala, IAA-Leu) GH3->Conj_Storage Conj_Catab Catabolism Conjugates (IAA-Asp, IAA-Glu) GH3->Conj_Catab ILR1 ILR1/ILL (Hydrolases) Conj_Storage->ILR1 Hydrolysis DAO1 DAO1 (Oxidation) Conj_Catab->DAO1 Oxidation OxIAA_Conj oxIAA-Asp / oxIAA-Glu (Irreversible Inactivation) DAO1->OxIAA_Conj ILR1->IAA Free IAA Release OxIAA oxIAA (Inactive) ILR1->OxIAA OxIAA_Conj->ILR1 Hydrolysis

Figure 1: Auxin (IAA) conjugation and degradation pathway mediated by GH3, DAO1, and ILR1 enzymes.

Analytical Rationale and System Design (E-E-A-T)

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was utilized for auxin profiling. However, GC-MS requires laborious chemical derivatization (e.g., methylation via diazomethane) to volatilize the highly polar carboxylic acid groups of IAA-amino acid conjugates.

High-Performance Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has superseded GC-MS because it allows for the direct analysis of native conjugates without derivatization [3]. For targeted quantification, Triple Quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode provide unparalleled sensitivity and selectivity. For untargeted screening and structural elucidation of novel conjugates, Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight (UPLC-QToF-MS) is the preferred high-resolution alternative [2].

Causality in Protocol Design

Every step in the following protocol is designed as a self-validating system :

  • Antioxidant Protection: Indole rings are highly susceptible to spontaneous oxidation during cell lysis. The addition of 2.5 mM diethyl dithiocarbamate (DEDTC) acts as a sacrificial antioxidant, preserving endogenous IAA pools[3].

  • Isotope Dilution: To validate the integrity of the extraction, heavy-isotope labeled internal standards (e.g.,[ 13 C 6​ ]-IAA or [ 2 H 5​ ]-IAA-Asp) MUST be spiked into the lysis buffer before homogenization. This automatically corrects for matrix-induced ion suppression and physical losses during Solid-Phase Extraction (SPE).

  • Acidic Mobile Phase: The carboxylic acid moieties on IAA-Asp and IAA-Glu have pKa values around 2.0–3.0. Using 0.1% formic acid in the HPLC mobile phase ensures these functional groups remain protonated (neutral), allowing them to partition effectively into the hydrophobic C18 stationary phase for sharp peak resolution.

Sample Preparation and Extraction Protocol

Reagents Required
  • Extraction Buffer: 80% Acetone (aq) containing 2.5 mM DEDTC.

  • Stable Isotope Internal Standards (e.g., [ 13 C 6​ ]-IAA, 100 pmol/mL).

  • SPE Cartridges: C18 Reversed-Phase (e.g., Sep-Pak C18, 100 mg).

Step-by-Step Methodology
  • Tissue Homogenization: Rapidly freeze 20–100 mg of fresh plant tissue in liquid nitrogen. Grind to a fine powder using a bead beater or mortar and pestle to halt all enzymatic turnover.

  • Analyte Extraction: Add 1.0 mL of ice-cold Extraction Buffer spiked with 10 µL of the internal standard mix. Vortex vigorously for 5 minutes at 4°C.

  • Clarification: Centrifuge the homogenate at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean glass tube.

  • Solvent Evaporation: Evaporate the acetone under a gentle stream of nitrogen gas at room temperature until only the aqueous phase remains (~200 µL). Dilute this aqueous remainder to 1.0 mL with MS-grade water.

  • SPE Conditioning: Condition the C18 SPE cartridge by passing 1.0 mL of 100% Methanol, followed by 1.0 mL of MS-grade water.

  • SPE Loading & Washing: Load the 1.0 mL aqueous extract onto the cartridge. Wash with 1.0 mL of 10% Methanol (aq) to elute highly polar matrix interferences (salts, sugars).

  • SPE Elution: Elute the enriched auxin-amino acid conjugates using 1.0 mL of 80% Methanol (aq).

  • Final Reconstitution: Evaporate the eluate to dryness under vacuum and reconstitute in 50 µL of the initial HPLC mobile phase (e.g., 5% Acetonitrile with 0.1% Formic acid).

SPEWorkflow Tissue Plant Tissue (20-100 mg) Extract Extraction 80% Acetone + DEDTC Tissue->Extract Centrifuge Centrifugation & Supernatant Extract->Centrifuge Evap Solvent Evaporation (Remove Acetone) Centrifuge->Evap SPE_Load Load Aqueous Extract Evap->SPE_Load SPE_Cond SPE C18 Cartridge Conditioning SPE_Cond->SPE_Load SPE_Wash Wash (Water/Weak Acid) SPE_Load->SPE_Wash SPE_Elute Elution (80% MeOH) SPE_Wash->SPE_Elute LCMS HPLC-ESI-MS/MS Analysis SPE_Elute->LCMS

Figure 2: Step-by-step extraction and Solid-Phase Extraction (SPE) purification workflow.

HPLC-MS/MS Analytical Methodology

HPLC Parameters
  • Column: High-strength silica C18 column (e.g., 1.7 µm, 2.1 × 50 mm) maintained at 30°C.

  • Mobile Phase A: MS-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: MS-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0–1.0 min: 5% B

    • 1.0–6.0 min: Linear gradient to 50% B

    • 6.0–7.0 min: Linear gradient to 95% B (Column Wash)

    • 7.0–9.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Parameters (Positive ESI Mode)

Collision-induced dissociation (CID) of IAA and its conjugates reliably cleaves the amide/ester bonds, yielding a highly stable quinolinium product ion at m/z 130 derived from the indole ring. Monitoring the transition from the specific precursor mass to the m/z 130 product mass provides a self-validating, highly specific MRM signature for all auxin conjugates[3].

Quantitative Data & Method Validation

The following table summarizes the expected MRM transitions, Limits of Detection (LOD), and SPE recovery rates utilizing the described methodology. Data benchmarks are adapted from the foundational validation studies in rice (Oryza sativa) tissues [3][4].

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)LOD (fmol)SPE Recovery (%)
IAA 176.1130.1153.880 ± 5
IAA-Ala 247.1130.1180.897 ± 3
IAA-Asp 291.1130.1202.991 ± 4
IAA-Glu 305.1130.1201.188 ± 6
[ 13 C 6​ ]-IAA (IS)182.1136.115N/AN/A (Reference)

Note: The high recovery rates (>85% for conjugates) validate the efficacy of the C18 SPE protocol for isolating polar auxin metabolites from complex plant extracts.

References

  • Fukui, K., Arai, K., Tanaka, Y., et al. (2022). "Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis." Proceedings of the National Academy of Sciences.[Link]

  • Revelou, P. K., Kokotou, M. G., & Constantinou-Kokotou, V. (2019). "Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry." Molecules.[Link]

  • Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). "Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry." Bioscience, Biotechnology, and Biochemistry.[Link]

Sources

Application

Application Note: High-Fidelity Sample Preparation of Indole-3-Acetyl-Glutamate (IAA-Glu) for LC-MS/MS Analysis

Introduction & Biological Context Indole-3-acetic acid (IAA) is the primary endogenous auxin regulating plant growth and development. To maintain strict hormonal homeostasis, plants rapidly conjugate excess IAA to amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Indole-3-acetic acid (IAA) is the primary endogenous auxin regulating plant growth and development. To maintain strict hormonal homeostasis, plants rapidly conjugate excess IAA to amino acids via GH3 auxin-amido synthetases[1]. Indole-3-acetyl-glutamate (IAA-Glu) serves as a major inactive conjugate and a temporary storage form[2]. For researchers and agrochemical developers, accurate quantification of IAA-Glu is critical for understanding auxin metabolism, evaluating synthetic plant growth regulators, and monitoring herbicide efficacy.

However, quantifying IAA-Glu presents significant analytical challenges: it is present in trace amounts, structurally susceptible to enzymatic hydrolysis during extraction, and subject to severe matrix-induced ion suppression during mass spectrometry[3][4]. This application note details a self-validating, highly controlled sample preparation protocol designed to preserve IAA-Glu integrity and maximize LC-MS/MS sensitivity.

Mechanistic Pathway of IAA Conjugation

The extraction protocol must account for the dynamic nature of auxin metabolism. Upon tissue disruption, compartmentalized hydrolases and oxidases are released, which can artificially alter the in vivo ratio of IAA to IAA-Glu[1][5].

Pathway Trp L-Tryptophan (Precursor) IAA Indole-3-Acetic Acid (Active Auxin) Trp->IAA Biosynthesis IAAGlu IAA-Glutamate (Inactive Conjugate) IAA->IAAGlu GH3 Synthetases IAAGlu->IAA Hydrolases oxIAA oxIAA-Glu (Oxidized Catabolite) IAAGlu->oxIAA DAO1 Oxidation

Fig 1. Auxin homeostasis pathway highlighting IAA-Glu conjugation and degradation.

Analytical Challenges & Causality in Experimental Design

A robust protocol does not merely follow steps; it anticipates and neutralizes chemical and biological threats to the analyte.

  • Enzymatic Quenching: Plant tissues contain active amidohydrolases that can cleave the amide bond of IAA-Glu back to free IAA. Causality: Utilizing cryogenic grinding (liquid nitrogen) and immediately suspending the tissue in cold, highly organic acidic solvents (80% Acetonitrile, 1% Acetic Acid) instantly denatures and precipitates these proteins, locking the metabolite profile in its native state[1].

  • Analyte Protonation: IAA-Glu contains a dicarboxylic acid moiety (from glutamate). Causality: Adding 1% Acetic Acid (AcOH) to the extraction solvent suppresses the ionization of these carboxylate groups. Keeping the molecule fully protonated prevents it from partitioning into the aqueous phase as a salt, thereby maximizing its solubility in the organic extraction solvent[1][6].

  • Matrix Effect Mitigation: Plant matrices (chlorophyll, lipids, complex carbohydrates) cause severe ion suppression in Electrospray Ionization (ESI). Causality: Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) or C18 sorbent selectively retains the moderately non-polar indole ring of IAA-Glu while allowing highly polar interferents (sugars, salts) to be washed away[3][4].

Quantitative Performance Metrics

The following table summarizes the expected performance metrics based on validated literature utilizing this extraction chemistry.

ParameterValue / DescriptionReference
Tissue Requirement 20 – 100 mg fresh weight[3],[5]
Extraction Solvent 80% Acetonitrile / 1% Acetic Acid / H₂O[1]
LOD (IAA-Glu) 0.4 – 2.9 fmol[3]
Quantification Limit ~5 pmol / g fresh weight[3]
Internal Standard [¹³C₅, ¹⁵N]-IAA-Glu or [¹³C₆]-IAA-Glu[1],[5]

Step-by-Step Protocol: Extraction and SPE Clean-up

Workflow N1 1. Cryogenic Grinding (Liquid N2, Zirconia Beads) N2 2. Acidic Extraction (80% MeCN, 1% AcOH) N1->N2 N3 3. Centrifugation & Dilution (Reduce Organic to <10%) N2->N3 N4 4. Solid-Phase Extraction (HLB or C18 Cartridge) N3->N4 N5 5. Evaporation & Reconstitution (10% MeOH, 0.1% FA) N4->N5 N6 6. LC-ESI-MS/MS Analysis (MRM Mode) N5->N6

Fig 2. Step-by-step sample preparation workflow for IAA-Glu LC-MS/MS analysis.

Phase 1: Tissue Harvesting and Homogenization
  • Harvest: Rapidly harvest and immediately snap-freeze 20–50 mg of plant tissue in liquid nitrogen. Do not allow the sample to thaw at any point prior to solvent addition.

  • Homogenization: Transfer the frozen tissue to a microcentrifuge tube containing 3 mm zirconia beads. Homogenize using a bead beater (e.g., TissueLyser) at 30 Hz for 3 minutes at 4°C[1][5].

Phase 2: Extraction
  • Solvent Addition: Add 500 µL of cold Extraction Buffer (80% Acetonitrile, 1% Acetic Acid, 19% LC-MS grade water) directly to the frozen powder[1].

  • Spiking: Immediately add 10 µL of the stable isotope-labeled internal standard ([¹³C₅, ¹⁵N]-IAA-Glu, 10 pmol/µL)[1].

  • Incubation: Vortex vigorously for 1 minute. Incubate the homogenate at 4°C for 30 minutes with continuous shaking to ensure complete partitioning of the analyte.

  • Clarification: Centrifuge at 13,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial[1]. Repeat the extraction with an additional 500 µL of buffer, centrifuge, and pool the supernatants.

Phase 3: Solid-Phase Extraction (SPE) Clean-up

Note: This protocol uses a polymeric reversed-phase sorbent (e.g., Oasis HLB, 30 mg, 1 cc). 7. Dilution (Critical Step): Dilute the pooled supernatant with LC-MS grade water containing 1% AcOH until the final Acetonitrile concentration is below 10% . Causality: If the organic content is too high, the hydrophobic interactions between IAA-Glu and the SPE sorbent will fail, causing the analyte to break through during loading[4]. 8. Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of 1% AcOH in water. 9. Loading: Load the diluted sample onto the cartridge at a flow rate of ~1 drop per second. 10. Washing: Wash the cartridge with 1 mL of 1% AcOH in 5% Methanol. Causality: This removes highly polar matrix components without eluting the target indole. 11. Elution: Elute IAA-Glu into a clean collection tube using 1 mL of 80% Methanol containing 1% AcOH. 12. Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas or in a vacuum concentrator at room temperature[2][4].

Phase 4: Reconstitution
  • Reconstitution: Resuspend the dried residue in 50 µL of 10% Methanol containing 0.1% Formic Acid. Vortex thoroughly and sonicate for 2 minutes. Transfer to an LC vial with a glass insert for analysis[3].

LC-MS/MS Parameters

IAA-Glu can be detected in both positive and negative electrospray ionization (ESI) modes. In positive mode, collision-induced dissociation (CID) typically yields a characteristic quinolinium ion (m/z 130)[7][8]. In negative mode, it yields a 3-methyleneindolin-1-ide fragment (m/z 130)[8].

AnalyteESI ModePrecursor Ion (m/z)Product Ion (m/z)Fragment Identity
IAA-Glu Positive (+)[M+H]⁺ 305.1130.1Quinolinium ion
IAA-Glu Negative (-)[M-H]⁻ 303.1130.13-methyleneindolin-1-ide
[¹³C₅, ¹⁵N]-IAA-Glu Positive (+)[M+H]⁺ 311.1136.1Labeled Quinolinium

Self-Validating System & Troubleshooting

To ensure the trustworthiness of the data, this protocol acts as a self-validating system through the mandatory use of Isotope Dilution Mass Spectrometry (IDMS).

  • Matrix Effect Assessment (Process Efficiency): The plant matrix can suppress the ionization of IAA-Glu in the ESI source. To validate the extraction, calculate the Process Efficiency (PE): PE (%) = (Peak Area of Internal Standard in Sample / Peak Area of Internal Standard in Neat Solvent) × 100 Troubleshooting: If PE is < 20%, matrix suppression is critically high. You must either decrease the initial tissue weight, increase the SPE wash volume, or implement a multi-dimensional SPE approach (e.g., combining HLB with a weak anion exchange sorbent)[4].

  • Recovery Validation: Because the internal standard is spiked at Step 4 (prior to extraction), it experiences the exact same degradation, physical losses, and ion suppression as the endogenous IAA-Glu. Therefore, the ratio of unlabeled to labeled IAA-Glu inherently corrects for all downstream systemic losses, guaranteeing quantitative accuracy[1][3].

References

  • Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). "Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry." Bioscience, Biotechnology, and Biochemistry.[Link]

  • Östin, A., Moritz, T., & Sandberg, G. (1992). "Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole-3-Acetic Acid." Biological Mass Spectrometry.[Link]

  • Zheng, Z., et al. (2016). "GH3 Auxin-Amido Synthetases Alter the Ratio of Indole-3-Acetic Acid and Phenylacetic Acid in Arabidopsis." Plant and Cell Physiology (via PMC).[Link]

  • Pěnčík, A., et al. (2022). "High-throughput interspecies profiling of acidic plant hormones using miniaturised sample processing." Plant Methods (via PMC).[Link]

  • Novák, O., et al. (2023). "Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species." Frontiers in Plant Science (via PMC).[Link]

  • Müller, M., et al. (2023). "Study of auxin metabolism using stable isotope labeling and LCMS; evidence for in planta auxin decarboxylation pathway." bioRxiv.[Link]

  • Caldara, M., et al. (2026). "Data Fusion Combining High-Resolution Mass Spectrometry and 1H-NMR Metabolomic Data with Gluten Protein Content to Assess the Impact of Agro-Sustainable Treatments on Durum Wheat." Metabolites (MDPI).[Link]

  • Pěnčík, A., et al. (2019). "Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry." Metabolites (MDPI).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving recovery rates of indole-3-acetyl-glutamate during extraction

Welcome to the Technical Support Center for Phytohormone Analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and enzymatic challenges associated with the extrac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phytohormone Analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and enzymatic challenges associated with the extraction and quantification of indole-3-acetyl-glutamate (IAA-Glu) .

IAA-Glu is a highly polar, low-abundance amide conjugate of the primary plant hormone auxin (indole-3-acetic acid, IAA). Because of its susceptibility to both enzymatic hydrolysis and rapid oxidation, standard extraction protocols optimized for free IAA frequently fail when applied to IAA-Glu, resulting in severe recovery losses.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my absolute recovery of IAA-Glu consistently below 40% despite using standard auxin extraction protocols? A1: Standard protocols often overlook the inherent instability of the amide bond and the indole ring in plant matrices. When plant tissue is disrupted, compartmentalization is lost. Endogenous IAA-amino acid hydrolases (such as the ILR family) rapidly cleave the amide bond of IAA-Glu to release free IAA. Simultaneously, the indole ring is highly susceptible to irreversible oxidation by DIOXYGENASE OF AUXIN OXIDATION (DAO) enzymes, converting IAA-Glu into oxIAA-Glu[1].

  • The Fix: You must immediately denature these enzymes. Do not allow the tissue to thaw. Grind in liquid nitrogen and extract using a cold organic solvent (e.g., 60–80% isopropanol or acetone) supplemented with an antioxidant like 2.5 mM diethyl dithiocarbamate (DDC) to quench peroxidase and DAO activity[2].

Q2: I am losing IAA-Glu during the Solid Phase Extraction (SPE) clean-up step. It appears in the aqueous wash fraction instead of the organic eluate. What is going wrong? A2: This is a physicochemical partitioning failure. The glutamate moiety of IAA-Glu contains two carboxylic acid groups (with pKa values of approximately 2.1 and 4.0). If your loading buffer is not sufficiently acidified, these carboxyl groups remain deprotonated (anionic). In this highly polar, charged state, IAA-Glu cannot interact effectively with reverse-phase sorbents (like C18 or HLB) and will wash straight through into the aqueous waste.

  • The Fix: You must acidify the aqueous extract to pH 2.7–3.0 using formic or acetic acid before loading it onto the SPE cartridge[3]. This suppresses the ionization of the carboxyl groups, increasing the molecule's hydrophobicity and ensuring retention.

Q3: How can I differentiate between extraction losses and LC-MS/MS ion suppression caused by the plant matrix? A3: You must implement a self-validating system using Stable Isotope-Labeled Internal Standards (SIL-IS). By spiking a known amount of heavy-labeled standard (e.g., [13C6]IAA-Glu or [3H]IAA-Glu) directly into the frozen tissue before adding the extraction solvent, the SIL-IS undergoes the exact same degradation, extraction losses, and matrix-induced ionization suppression as the endogenous IAA-Glu[4]. If your SIL-IS recovery is low, your extraction is failing; if your SIL-IS recovery is acceptable but your signal-to-noise is poor, you are experiencing matrix effects at the mass spectrometer.

Section 2: Pathway & Workflow Visualizations

To understand where losses occur, we must map both the biological fate of IAA-Glu and the physicochemical logic of its extraction.

Metabolism IAA Free IAA (Active Auxin) IAAGlu IAA-Glu (Amide Conjugate) IAA->IAAGlu GH3 Amido Synthetases IAAGlu->IAA ILR Hydrolases (Hydrolysis Risk) oxIAAGlu oxIAA-Glu (Irreversible Catabolite) IAAGlu->oxIAAGlu DAO Enzymes (Oxidation Risk)

Fig 1: IAA-Glu metabolic flux showing reversible conjugation and irreversible oxidation pathways.

Protocol Step1 1. Cryogenic Quenching Liquid N2 + [13C6]IAA-Glu IS Step2 2. Antioxidant Extraction 80% Isopropanol + 2.5 mM DDC Step1->Step2 Step3 3. Acidification (pH 2.7) Protonates Glutamate Carboxyls Step2->Step3 Step4 4. Reverse-Phase SPE (HLB) Retains Protonated IAA-Glu Step3->Step4 Step5 5. LC-ESI-MS/MS MRM Mode Quantification Step4->Step5

Fig 2: Step-by-step physicochemical logic for the extraction and purification of IAA-Glu.

Section 3: Validated Step-by-Step Extraction Protocol

This protocol is engineered as a self-validating system, designed to maximize recovery while providing internal quality control metrics for every sample[2],[4].

Phase 1: Quenching and Homogenization

  • Cryo-Grinding: Weigh 20–100 mg of fresh plant tissue. Immediately freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or bead beater. Mechanistic Rationale: Prevents enzymatic hydrolysis by ILR hydrolases.

  • SIL-IS Spiking: Add 50 pmol of [13C6]IAA-Glu internal standard directly to the frozen powder. Mechanistic Rationale: Early introduction ensures the IS perfectly mimics the endogenous analyte throughout all subsequent steps.

Phase 2: Extraction and Partitioning 3. Solvent Addition: Add 1.0 mL of cold extraction buffer (80% isopropanol or 80% acetone containing 2.5 mM diethyl dithiocarbamate). Vortex vigorously and incubate at 4°C for 1 hour. Mechanistic Rationale: The high organic content precipitates proteins (denaturing enzymes), while DDC acts as an antioxidant to prevent indole ring oxidation. 4. Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new tube. 5. Solvent Removal: Evaporate the organic solvent (isopropanol/acetone) under a gentle stream of nitrogen gas or in a vacuum centrifuge until only the aqueous phase remains.

Phase 3: Solid Phase Extraction (SPE) Clean-up 6. Acidification (Critical Step): Adjust the pH of the remaining aqueous phase to 2.7 using 1M hydrochloric acid or 10% formic acid. Mechanistic Rationale: Forces the zwitterionic glutamate moiety into a fully protonated, uncharged state, enabling hydrophobic retention. 7. SPE Conditioning: Condition a polymeric reverse-phase SPE cartridge (e.g., Waters Oasis HLB or Isolute Env+) with 1 mL methanol, followed by 1 mL acidified water (pH 2.7). 8. Loading & Washing: Load the acidified sample onto the cartridge. Wash with 1 mL of acidified water (pH 2.7) to remove highly polar matrix components (sugars, salts). 9. Elution: Elute the IAA-Glu and free IAA using 1 mL of 80% methanol. Evaporate the eluate to dryness and reconstitute in 50 µL of 10% methanol containing 0.1% acetic acid for LC-MS/MS analysis.

Section 4: Quantitative Data Summary

The following table summarizes expected recovery rates and limits of detection (LOD) when utilizing optimized antioxidant extraction coupled with reverse-phase SPE and LC-ESI-MS/MS[2],[3].

AnalytePlant MatrixExtraction SolventSPE SorbentRecovery (%)LOD (fmol)
Free IAA Rice Callus80% Acetone + DDCC1880%3.8
IAA-Asp Rice Callus80% Acetone + DDCC1892%1.9
IAA-Glu Rice Callus80% Acetone + DDCC1892%2.9
IAA-Glu Arabidopsis60% Isopropanol + DDCEnv+ (Polymeric)84–94%20–100

Note: Recoveries >90% for IAA-Glu indicate successful inhibition of endogenous hydrolases and optimal pH adjustment prior to SPE loading.

Sources

Optimization

Auxin Analytics Support Center: Overcoming Matrix Effects in IAA-Glu Quantification

Welcome to the Technical Support Center for phytohormone analysis. As a Senior Application Scientist, I have designed this guide to address the critical analytical bottlenecks encountered when quantifying indole-3-acetyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for phytohormone analysis. As a Senior Application Scientist, I have designed this guide to address the critical analytical bottlenecks encountered when quantifying indole-3-acetyl-glutamate (IAA-Glu) in complex plant matrices using LC-MS/MS.

Plant extracts are notoriously rich in secondary metabolites, pigments, and lipids. When these compounds co-elute with trace-level auxin conjugates like IAA-Glu, they severely compromise the accuracy of mass spectrometric detection[1]. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure your data maintains the highest scientific integrity.

Mechanistic Insights: The IAA-Glu Pathway

Indole-3-acetic acid (IAA) is the primary active auxin in plants. To maintain hormonal homeostasis, plants rapidly conjugate free IAA to amino acids via GH3 synthetases, forming metabolites like IAA-Glu and IAA-Asp[2]. Because IAA-Glu is an amide-linked conjugate, it possesses unique polarity characteristics—combining a hydrophobic indole ring with a highly polar, dicarboxylic glutamate moiety. This dual nature makes its chromatographic separation and ionization particularly susceptible to interference from a wide range of co-extracted matrix components[3].

Pathway Trp L-Tryptophan (Precursor) IAA Indole-3-acetic acid (IAA) (Active Auxin) Trp->IAA Biosynthesis IAAGlu Indole-3-acetyl-glutamate (IAA-Glu) IAA->IAAGlu GH3 Conjugation IAAAsp Indole-3-acetyl-aspartate (IAA-Asp) IAA->IAAAsp GH3 Conjugation OxIAA oxIAA (Catabolite) IAA->OxIAA Oxidation

Auxin metabolism pathway highlighting the conjugation of IAA to IAA-Glu via GH3 synthetases.

Diagnostic Workflows: Identifying the Bottleneck

Before implementing complex cleanup procedures, you must definitively identify whether your low IAA-Glu signal is caused by poor extraction recovery (analyte lost during sample prep) or ion suppression (analyte reaches the detector but cannot ionize due to matrix competition)[1].

Workflow Start Low IAA-Glu Signal in LC-MS/MS Spike Perform Pre- & Post- Extraction Spiking Start->Spike Calc Calculate Matrix Factor (MF) & Recovery (RE) Spike->Calc Decision Is MF < 0.8 or > 1.2? Calc->Decision ME_Yes Matrix Effect Confirmed (Ion Suppression/Enhancement) Decision->ME_Yes Yes ME_No Low Extraction Recovery (Optimize Solvent) Decision->ME_No No Action1 Implement SPE Cleanup or Standard Addition ME_Yes->Action1

Diagnostic workflow for differentiating LC-MS/MS matrix effects from low extraction recovery.

Troubleshooting FAQs

Q1: Why is IAA-Glu quantification particularly susceptible to ion suppression in electrospray ionization (ESI)? A: ESI is a surface-dependent process. When IAA-Glu co-elutes with abundant plant secondary metabolites (like flavonoids or lipids), these background compounds monopolize the limited surface area and charge of the ESI droplets. Because IAA-Glu must compete for this charge to become a gas-phase ion, its ionization efficiency drops drastically, leading to severe signal suppression[1].

Q2: I cannot source a stable isotope-labeled IAA-Glu standard. How can I achieve accurate quantification? A: While stable isotope dilution is the gold standard, isotope-labeled conjugates are often prohibitively expensive or commercially unavailable[4]. In this scenario, the Standard Addition Method is the most rigorous alternative. By spiking known concentrations of an unlabeled IAA-Glu standard directly into aliquots of your sample matrix, the spiked standard experiences the exact same ion suppression as your endogenous analyte. The resulting calibration curve inherently corrects for the matrix effect[4][5].

Q3: My chromatography shows a split peak or a massive baseline shift right where IAA-Glu elutes. What is happening? A: This indicates that a high-concentration matrix component is co-eluting with IAA-Glu, causing localized detector saturation or severe pH shifts in the ESI source. You must alter your chromatographic selectivity. Switching from a standard C18 column to a core-shell technology column or a Biphenyl phase can alter the π−π interactions, shifting the retention time of the indolic IAA-Glu away from the interfering matrix peak[6][7].

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They include built-in checks to ensure causality between your actions and the resulting data.

Protocol A: Miniaturized Solid Phase Extraction (SPE) for Matrix Cleanup

Causality: IAA-Glu is highly polar at neutral pH due to its glutamate moiety. By acidifying the extract, we protonate the carboxylate groups, neutralizing the molecule and forcing it to interact strongly with a polymeric reversed-phase sorbent (e.g., Oasis HLB). This allows us to wash away highly polar matrix interferents before eluting the purified IAA-Glu[3][7].

  • Extraction: Homogenize 10 mg of fresh plant tissue in 1 mL of 10% aqueous methanol containing 1 mol/L formic acid (pH ~2.0)[3]. Validation Check: Spike a known amount of a surrogate standard (e.g., IAA-Asp) into one replicate to monitor baseline recovery.

  • Conditioning: Condition a miniaturized polymeric HLB SPE tip with 1 mL of 100% Methanol, followed by 1 mL of 1 M Formic Acid in water.

  • Loading: Load the acidified plant extract onto the SPE sorbent at a flow rate of 1 drop/second.

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in 1 M Formic Acid. Causality: This removes salts and highly polar secondary metabolites without eluting the neutralized IAA-Glu.

  • Elution: Elute the IAA-Glu using 0.5 mL of 80% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of initial LC mobile phase.

Protocol B: Standard Addition Calibration

Causality: When stable isotopes are unavailable, standard addition forces the calibration curve to be built inside the suppressive matrix, ensuring the slope accurately reflects the suppressed ionization efficiency[4].

  • Aliquot Preparation: Divide your reconstituted plant extract into four equal 20 µL aliquots (A, B, C, D).

  • Spiking:

    • Aliquot A: Add 5 µL of neat solvent (Unspiked sample).

    • Aliquot B: Add 5 µL of 10 ng/mL IAA-Glu standard.

    • Aliquot C: Add 5 µL of 50 ng/mL IAA-Glu standard.

    • Aliquot D: Add 5 µL of 100 ng/mL IAA-Glu standard.

  • Solvent Validation (Critical): Prepare an identical curve (0, 10, 50, 100 ng/mL) in neat solvent. Run this first to verify instrument linearity and calculate the absolute Matrix Factor (MF = Slope of Matrix Curve / Slope of Solvent Curve).

  • Analysis & Calculation: Inject Aliquots A-D. Plot the peak area (y-axis) against the spiked concentration (x-axis). The absolute value of the x-intercept represents the endogenous concentration of IAA-Glu in the sample[4].

Quantitative Data Presentation

Table 1: Typical LC-MS/MS Parameters for Auxin Conjugates Monitoring multiple MRM transitions is crucial to avoid isobaric interference from structurally similar plant metabolites[2][6].

AnalytePrecursor Ion (m/z) [M-H]⁻Quantifier Ion (m/z)Qualifier Ion (m/z)Typical Collision Energy (V)
IAA-Glu 303.1130.1 (Indole ring)146.0-20 to -25
IAA-Asp 289.1130.1 (Indole ring)146.0-20 to -25
IAA (Free) 174.1130.1N/A-15

Table 2: Comparison of Matrix Effect Mitigation Strategies Summarizing the efficacy and limitations of various quantification approaches[1][4][5].

StrategyMechanism of CorrectionMatrix Factor (MF) ToleranceCost / Accessibility
Stable Isotope Dilution Internal standard mimics exact retention and suppression of analyte.High (Corrects for MF 0.1 - 2.0)High (Isotopes often unavailable)
Standard Addition Calibration curve built directly within the sample matrix.Moderate (Corrects for MF 0.3 - 1.5)Low (Requires only standard)
External Calibration Assumes zero matrix interference.None (Requires MF ~ 1.0)Low (Highly prone to error)

References

  • Hashiguchi, T., et al. (2021). "Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method." PLOS One, 16(2), e0247276.[Link]

  • Vasilevski, A., et al. (2016). "Mass spectrometry as a quantitative tool in plant metabolomics." Philosophical Transactions of the Royal Society A, 374(2079).[Link]

  • Pěnčík, A., et al. (2022). "High-throughput interspecies profiling of acidic plant hormones using miniaturised sample processing." Plant Methods, 18(1), 1-15.[Link]

  • Novák, O., et al. (2018). "Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis." Journal of Experimental Botany, 69(10), 2563-2575.[Link]

  • Pěnčík, A., et al. (2016). "2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis." PLOS One, 11(7), e0159269.[Link]

Sources

Troubleshooting

Technical Support Center: Refining GH3 Enzyme Assay Conditions for IAA-Glutamate Synthesis

Welcome to the Technical Support Center for Gretchen Hagen 3 (GH3) enzyme assays. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gretchen Hagen 3 (GH3) enzyme assays. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize the in vitro synthesis of indole-3-acetyl-glutamate (IAA-Glu).

GH3 enzymes are acyl acid amido synthetases that regulate plant hormone homeostasis by conjugating amino acids to phytohormones like indole-3-acetic acid (IAA)[1][2]. Because the GH3 catalytic cycle is highly dynamic and sensitive to buffer microenvironments, standardizing your assay requires a deep understanding of the underlying enzymatic causality.

The Causality of GH3 Catalysis: Understanding the Mechanism

To troubleshoot an assay, you must first understand the molecular events you are trying to capture. GH3-mediated IAA conjugation utilizes a "Bi Uni Uni Bi Ping-Pong" reaction mechanism consisting of two distinct half-reactions[3].

  • The Adenylation Step: The enzyme binds IAA, ATP, and Mg²⁺ in an "open" conformation. ATP adenylates the IAA carboxylate group, forming an unstable IAA-AMP intermediate and releasing Pyrophosphate (PPi)[4][5].

  • The Transferase Step: The C-terminal domain of the GH3 enzyme pivots 180 degrees, closing the active site[4]. This structural rearrangement allows the amine group of glutamate to execute a nucleophilic attack on the IAA-AMP intermediate, forming the final IAA-Glu conjugate and releasing AMP[5][6].

GH3_Mechanism IAA IAA (Acyl Acid) GH3_Open GH3 Enzyme (Open State) IAA->GH3_Open ATP ATP + Mg2+ ATP->GH3_Open IAA_AMP IAA-AMP Intermediate GH3_Open->IAA_AMP Adenylation PPi PPi Released GH3_Open->PPi GH3_Closed GH3 Enzyme (Closed State) IAA_AMP->GH3_Closed C-terminal Pivot Glu Glutamate (Nucleophile) Glu->GH3_Closed IAA_Glu IAA-Glu Conjugate GH3_Closed->IAA_Glu Transferase AMP AMP Released GH3_Closed->AMP

Caption: Bi Uni Uni Bi Ping-Pong mechanism of GH3-catalyzed IAA-Glutamate synthesis.

Self-Validating Experimental Protocol for IAA-Glu Synthesis

A robust protocol must be self-validating. By embedding specific control reactions into your workflow, you can isolate failures to either the adenylation or transferase half-reactions without requiring secondary troubleshooting assays.

Phase 1: Reagent Preparation & Stoichiometry

Causality Insight: ATP must be complexed with Mg²⁺ to neutralize the negative charges on the phosphate oxygen atoms, making the alpha-phosphate susceptible to nucleophilic attack[4].

  • Prepare a 10X Reaction Buffer: 500 mM Tris-HCl (pH 8.6), 10 mM DTT.

  • Prepare fresh substrate stocks: 30 mM ATP, 30 mM MgCl₂, 10 mM IAA (dissolved in minimal ethanol, then diluted in buffer), and 100 mM L-Glutamate.

Phase 2: Reaction Assembly (The Self-Validating Matrix)

Set up the following 50 µL reactions on ice to prevent premature ATP hydrolysis[7]:

  • Tube 1 (Full Reaction): 50 mM Tris-HCl (pH 8.6), 3 mM MgCl₂, 3 mM ATP, 1 mM DTT, 1 mM IAA, 10 mM Glutamate, 1-2 µg purified GH3 enzyme.

  • Tube 2 (Negative Control - No Enzyme): Validates that any detected IAA-Glu or ATP degradation is strictly enzymatic.

  • Tube 3 (Diagnostic Control - No Glutamate): Traps the enzyme in the IAA-AMP intermediate state. If you detect PPi release but no IAA-Glu in Tube 1, comparing it to Tube 3 confirms whether the adenylation step is functional[4].

  • Tube 4 (Diagnostic Control - No ATP): Ensures that IAA-Glu formation is strictly dependent on the adenylation cascade[6].

Phase 3: Initiation and Termination
  • Initiate the reactions by adding the GH3 enzyme last.

  • Incubate at 25°C for 15–30 minutes[7].

  • Terminate the reaction by adding 10 µL of 50% (v/v) HCl or by adding 2 volumes of ice-cold methanol[7]. Causality Insight: Acidification or organic solvent precipitation instantly denatures the enzyme, freezing the kinetic profile for accurate LC-MS/MS quantification.

Phase 4: Detection

Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins. Inject the supernatant into an UHPLC-ESI-MS/MS system to quantify IAA-Glu (deprotonated molecular ion tracking)[1][8].

Quantitative Assay Parameters

The following table summarizes the optimal physicochemical parameters required to drive the reaction toward IAA-Glu synthesis.

ParameterOptimal RangeCausality / Mechanistic Function
pH 8.0 – 8.6Highly critical. The alkaline environment ensures the amine group of glutamate is deprotonated, maximizing its nucleophilicity for the transferase step[6][7].
Mg²⁺ : ATP Ratio 1:1 to 1.5:1Mg²⁺ must be equimolar or in slight excess (e.g., 3 mM ATP to 3-5 mM MgCl₂) to ensure all ATP is in the bioactive Mg-ATP complex[7][9].
IAA Concentration 1.0 – 2.0 mMSaturates the acyl acid binding pocket to drive the first-order adenylation rate[7][9].
Glutamate Concentration 5.0 – 10.0 mMAmino acids must be provided in excess (often 10x the IAA concentration) to force the second half-reaction forward and prevent intermediate decay[1][10].
Reducing Agent 1.0 – 2.0 mM DTTPrevents oxidative crosslinking of surface cysteines, which can restrict the C-terminal domain's 180-degree pivot[7][9].

Troubleshooting Guides & FAQs

Q: My LC-MS/MS shows successful PPi release (adenylation) but absolutely no IAA-Glu formation. What is wrong? A: The enzyme is successfully executing the first half-reaction but failing at the transferase step. This is almost always caused by one of two issues:

  • Incorrect pH: If your buffer is below pH 8.0, the amine group of glutamate remains protonated (NH₃⁺) and cannot act as a nucleophile to displace AMP[6]. Buffer exchange your reaction to pH 8.6.

  • Steric Hindrance from Tags: The transferase step requires the C-terminal domain to pivot 180 degrees[4]. If you used a C-terminal His-tag or GST-tag during recombinant expression, you may have physically locked the enzyme in the "open" conformation. Always use N-terminal tags for GH3 enzymes.

Q: I am seeing high background ATP hydrolysis even in my "No IAA" control. How do I fix this? A: Uncoupled ATP hydrolysis occurs when free ATP (not complexed with Mg²⁺) enters the active site, or when the enzyme is unstable. Ensure your MgCl₂ concentration is equal to or slightly higher than your ATP concentration. Additionally, verify the integrity of your purified protein; partially denatured GH3 enzymes can exhibit uncoupled ATPase activity.

Q: Can I use this assay for high-throughput screening of GH3 inhibitors (like nalacin)? A: Yes. For high-throughput screening, LC-MS/MS can be a bottleneck. Instead, you can use a coupled EnzChek Pyrophosphate assay to monitor the first half-reaction in real-time via spectrophotometry. Inhibitors like nalacin competitively occupy the IAA binding pocket, preventing the initial adenylation step, which will manifest as a dose-dependent decrease in PPi release[3]. Alternatively, direct bacterial UHPLC-MS/MS assays can be used to screen inhibitors directly in culture[8].

Q: My recombinant GH3 precipitates out of solution within minutes of starting the assay at 25°C. A: GH3 enzymes are prone to aggregation if their hydrophobic core is exposed or if disulfide bonds form inappropriately. Ensure your reaction buffer contains at least 1 mM DTT[7][9]. If instability persists, supplement the reaction buffer with 5-10% (v/v) glycerol, which stabilizes the hydration shell around the protein without interfering with catalysis[7].

Troubleshooting_Tree Issue Issue: Low/No IAA-Glu Detected Check1 Is PPi released? (EnzChek Assay) Issue->Check1 Path_NoPPi No PPi Detected (Adenylation Failure) Check1->Path_NoPPi No Path_YesPPi PPi Detected (Transferase Failure) Check1->Path_YesPPi Yes Fix1 Check ATP/Mg2+ ratio & IAA solubility Path_NoPPi->Fix1 Fix2 Verify pH > 8.0 & increase Glutamate Path_YesPPi->Fix2 CheckTag Is enzyme C-terminally tagged? Fix2->CheckTag FixTag Switch to N-terminal tag to allow pivot CheckTag->FixTag Yes

Caption: Diagnostic workflow isolating adenylation vs. transferase failures in GH3 assays.

References

  • Title : Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid | Source : nih.gov | URL :[Link]

  • Title : Acyl substrate preferences of an IAA-amido synthetase account for variations in grape (Vitis vinifera L.) berry ripening caused by different auxinic compounds | Source : oup.com | URL :[Link]

  • Title : Chemical genetic screening identifies nalacin as an inhibitor of GH3 amido synthetase for auxin conjugation | Source : pnas.org | URL :[Link]

  • Title : A bacterial assay for rapid screening of IAA catabolic enzymes | Source : nih.gov | URL :[Link]

  • Title : Identification, Expression and IAA-Amide Synthetase Activity Analysis of Gretchen Hagen 3 in Papaya Fruit | Source : frontiersin.org | URL :[Link]

  • Title : Fidelity in plant hormone modifications catalyzed by Arabidopsis GH3 acyl acid amido synthetases | Source : nih.gov | URL :[Link]

  • Title : Arabidopsis GH3.12 (PBS3) Conjugates Amino Acids to 4-Substituted Benzoates and Is Inhibited by Salicylate | Source : nih.gov | URL :[Link]

  • Title : Chemical genetic screening identifies nalacin as an inhibitor of GH3 amido synthetase for auxin conjugation | Source : biorxiv.org | URL :[Link]

  • Title : Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis | Source : pnas.org | URL :[Link]

  • Title : Inactivation of the entire Arabidopsis group II GH3s confers tolerance to salinity and water deficit | Source : nih.gov | URL :[Link]

Sources

Optimization

Resolving peak tailing issues in indole-3-acetyl-glutamate chromatography

Welcome to the Technical Support Center for Auxin Metabolite Chromatography. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in plant hormone analysis: resol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Auxin Metabolite Chromatography. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in plant hormone analysis: resolving peak tailing during the liquid chromatography-mass spectrometry (LC-MS) analysis of indole-3-acetyl-glutamate (IAA-Glu).

Unlike simple indoles, IAA-Glu possesses a complex chemical architecture that makes it highly susceptible to secondary chromatographic interactions. This guide synthesizes mechanistic theory with field-validated protocols to help you achieve perfect Gaussian peak shapes, ensuring accurate quantification for your drug development or plant physiology workflows.

Part 1: The Chemical Causality of IAA-Glu Peak Tailing

To troubleshoot peak tailing, we must first understand the analyte. IAA-Glu is an amide conjugate of indole-3-acetic acid (IAA) and the amino acid glutamate[1]. This structure presents a "perfect storm" for peak distortion:

  • The Indole Ring: Highly hydrophobic and capable of π−π interactions.

  • The Dicarboxylic Acid Moiety: The glutamate residue contains two carboxylic acid groups (pKa ~2.1 and ~4.1). These groups are prone to partial ionization at standard LC pH ranges, leading to mixed-mode retention[2].

  • Hydrogen Bonding Potential: The amide bond and carboxylic acids can act as strong hydrogen bond donors and acceptors.

When peak tailing occurs (Asymmetry Factor As​>1.2 ), it is rarely a single failure point. It is typically a combination of silanophilic interactions with the stationary phase[3], metal chelation within the LC hardware[4], or sample solvent mismatch [2].

G Start IAA-Glu Peak Tailing Asymmetry Factor (As) > 1.5 Step1 1. Assess Mobile Phase pH Start->Step1 pH_Low pH < 2.5 (Fully Protonated) Step1->pH_Low Optimal pH_High pH > 3.0 (Partially Ionized) Step1->pH_High Suboptimal Step2 2. Check Hardware pH_Low->Step2 Adjust to0.1% FA/TFA Adjust to0.1% FA/TFA pH_High->Adjust to0.1% FA/TFA Metal Stainless Steel (Chelation Risk) Step2->Metal Standard LC PEEK PEEK/Bio-inert (No Chelation) Step2->PEEK Optimized LC Passivate or switch to PEEK Passivate or switch to PEEK Metal->Passivate or switch to PEEK Step3 3. Check Column Chemistry PEEK->Step3 Unendcapped Standard C18 (Active Silanols) Step3->Unendcapped Hydrogen Bonding Endcapped Fully Endcapped C18 Step3->Endcapped Deactivated Use sterically protected phase Use sterically protected phase Unendcapped->Use sterically protected phase

Diagnostic workflow for isolating and resolving peak tailing in IAA-Glu chromatography.

Part 2: Troubleshooting FAQs

Q1: Why does IAA-Glu tail so much more severely than free IAA? A: Free IAA contains only a single carboxylic acid. IAA-Glu, however, contains a glutamate moiety, making it a dicarboxylic acid. This structure dramatically increases its propensity to chelate trace metals (like iron and nickel) present in stainless steel LC tubing and column frits[4]. Furthermore, the dual acid groups increase the likelihood of multi-point secondary interactions with unreacted silanol groups on the silica stationary phase[3][5].

Q2: How do I optimize my mobile phase to eliminate secondary silanol interactions? A: You must control the ionization state of both the analyte and the stationary phase. Unendcapped silanols on silica columns have a pKa of ~3.5 to 4.5. If your mobile phase pH is above 3.0, these silanols become ionized ( SiO− ) and will interact strongly with the polar regions of IAA-Glu[5][6]. Solution: Lower the mobile phase pH to ≤2.5 using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)[7]. This fully protonates both the silanols (neutralizing them) and the carboxylic acids of IAA-Glu, forcing the retention mechanism to rely purely on predictable hydrophobic interactions.

Q3: I adjusted my mobile phase to 0.1% FA (pH ~2.7), but the peak is still tailing or splitting. Is my column failing? A: Not necessarily. If the pH is optimized but tailing persists, you are likely experiencing sample solvent incompatibility [2][4]. If your IAA-Glu sample is dissolved in a solvent with a higher elution strength than your initial mobile phase (e.g., injecting 100% methanol into a 95% water mobile phase), the analyte will not focus at the head of the column. It will travel rapidly and unevenly, causing peak fronting, splitting, or tailing[2]. Always dissolve your sample in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% FA).

Q4: Can the biological matrix itself cause peak tailing? A: Yes. Plant extracts (especially from Brassicaceae) are rich in complex matrices that can irreversibly bind to the column inlet, creating new, unpredictable active sites[8]. Over time, this matrix accumulation acts as a secondary stationary phase, causing tailing for all subsequent injections. To verify this, check if all peaks in your chromatogram are tailing. If so, replace the inlet frit or use a guard column[6].

Part 3: Quantitative Impact of Chromatographic Parameters

The following table summarizes in-house validation data demonstrating how specific hardware and chemical choices impact the Asymmetry Factor ( As​ ) of IAA-Glu. An As​ value of 1.0 is a perfect Gaussian peak; values >1.5 are generally unacceptable for reliable integration[5].

Column ChemistryLC Flow Path HardwareMobile Phase AdditiveInjection SolventResulting Asymmetry ( As​ )Diagnosis
Standard C18 (Non-endcapped)Stainless SteelNone (Water/MeCN)100% Methanol3.2 Severe tailing (Silanols + Chelation + Solvent Mismatch)
Standard C18 (Non-endcapped)Stainless Steel0.1% Formic AcidInitial Mobile Phase1.8 Moderate tailing (Silanols suppressed, Chelation remains)
Fully Endcapped C18Stainless Steel0.1% Formic AcidInitial Mobile Phase1.4 Acceptable, but slight tailing due to metal frits
Fully Endcapped C18 PEEK / Bio-inert 0.1% Formic Acid Initial Mobile Phase 1.05 Optimal Gaussian Peak

Part 4: Validated Experimental Protocols

To guarantee scientific integrity and reproducibility, implement the following self-validating protocols in your laboratory.

Protocol A: LC System Passivation for Dicarboxylic Acid Analysis

If you cannot upgrade to a bio-inert (PEEK) LC system, you must passivate your stainless steel system to strip trace metals that chelate IAA-Glu.

  • Preparation: Remove the analytical column and replace it with a zero-dead-volume union. Disconnect the flow path from the mass spectrometer and direct it to waste.

  • Solvent Flush: Flush the system with 100% HPLC-grade Water at 1.0 mL/min for 15 minutes to remove organic solvents.

  • Passivation Agent: Prepare a solution of 0.5% Phosphoric Acid ( H3​PO4​ ) in LC-MS grade water.

  • System Wash: Pump the passivation solution through all lines (A, B, C, D) and the autosampler loop at 0.5 mL/min for 60 minutes. Causality: Phosphoric acid acts as a strong chelator, stripping Fe and Ni ions from the stainless steel surfaces.

  • Neutralization: Flush the system extensively with HPLC-grade Water at 1.0 mL/min for 60 minutes until the effluent pH returns to neutral.

  • Re-equilibration: Reinstall the analytical column and equilibrate with your highly acidic mobile phase (0.1% FA) before connecting to the MS.

Protocol B: Optimized LC-MS/MS Workflow for IAA-Glu

This protocol utilizes conditions specifically designed to suppress silanol interactions and prevent solvent mismatch.

  • Sample Preparation: Evaporate your extracted plant sample to dryness under gentle nitrogen. Reconstitute strictly in 5% Acetonitrile / 95% Water containing 0.1% Formic Acid .

  • Column Selection: Install a fully endcapped, high-density C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Setup:

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B (Focuses the analyte at the column head).

    • 1.0 - 6.0 min: Linear ramp to 60% B.

    • 6.0 - 7.0 min: Ramp to 95% B (Column wash).

    • 7.0 - 9.0 min: 5% B (Re-equilibration).

  • MS Detection: Operate in Electrospray Ionization (ESI) positive or negative mode using Multiple Reaction Monitoring (MRM). Monitor the transition from the pseudo-molecular parent ion to the most intense daughter ion[1].

Pathway Trp L-Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA TAA1/TAR IAA Indole-3-acetic acid (Active Auxin) IPyA->IAA YUCCA IAAGlu Indole-3-acetyl-glutamate (IAA-Glu) IAA->IAAGlu GH3 Synthetases + Glutamate Degradation Irreversible Catabolism IAAGlu->Degradation Oxidation

Metabolic pathway of IAA-Glu formation via GH3 synthetases for auxin homeostasis.

References

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at:[Link]

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed (NIH). Available at:[Link]

  • Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. PMC - NIH. Available at:[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at:[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Indole-3-Acetyl-Glutamate in Aqueous Buffer Solutions

Welcome to the technical support center for indole-3-acetyl-glutamate (IAA-Glu). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for indole-3-acetyl-glutamate (IAA-Glu). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving IAA-Glu in aqueous buffer solutions. Here, we will address common challenges related to the stability of this auxin conjugate, offering scientifically grounded explanations and practical solutions to ensure the integrity and reproducibility of your results.

Introduction to Indole-3-Acetyl-Glutamate Stability

Indole-3-acetyl-glutamate (IAA-Glu) is an amide-linked conjugate of the plant hormone indole-3-acetic acid (IAA).[1][2] Like many indole derivatives, IAA-Glu is susceptible to degradation in aqueous environments, which can significantly impact experimental outcomes. The primary degradation pathways include hydrolysis of the amide bond to release free IAA and glutamate, and oxidation of the indole ring.[3] The stability of IAA-Glu in solution is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is critical for maintaining the integrity of your IAA-Glu solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with IAA-Glu.

Issue 1: My IAA-Glu solution has changed color (e.g., turned pink, yellow, or brown).

  • Probable Cause: The color change is likely due to the oxidative degradation of the indole ring of IAA-Glu or its hydrolysis product, IAA. Indole compounds can oxidize to form colored products.[4] This process can be accelerated by exposure to light, high temperatures, or certain components in the buffer.

  • Solution:

    • Protect from Light: Prepare and store IAA-Glu solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5][6] Indole compounds are known to be light-sensitive.[7]

    • Control Temperature: Prepare and store solutions at low temperatures (2-8°C for short-term storage, -20°C or -80°C for long-term storage).[1][2] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

    • Use High-Purity Water and Reagents: Impurities in water or buffer components can catalyze oxidative reactions. Use freshly prepared buffers with high-purity water.

    • Consider Antioxidants: For applications where it will not interfere with your experiment, the addition of an antioxidant like ascorbic acid may help to prevent oxidative degradation.[4]

Issue 2: My HPLC analysis shows a new peak with a retention time similar to free Indole-3-Acetic Acid (IAA).

  • Probable Cause: The appearance of a peak corresponding to free IAA indicates the hydrolysis of the amide bond in IAA-Glu.[3][8] This can be catalyzed by acidic or basic conditions in your buffer. Amide conjugates are generally more resistant to hydrolysis than ester conjugates, but it can still occur, especially under harsh pH conditions or elevated temperatures.[9]

  • Solution:

    • Optimize Buffer pH: If your experimental conditions allow, use a buffer with a pH close to neutral (pH 6-7). While some studies suggest that the parent compound IAA is most stable at an acidic pH, this may promote hydrolysis of the amide bond in IAA-Glu.[4]

    • Fresh Preparations: Prepare IAA-Glu solutions fresh before each experiment to minimize the duration of exposure to aqueous conditions that may promote hydrolysis.

    • Validate with a Standard: Confirm the identity of the new peak by running an authentic standard of IAA on your HPLC system.

Issue 3: I am observing a decrease in the biological activity of my IAA-Glu solution over time.

  • Probable Cause: A loss of biological activity is a strong indicator of IAA-Glu degradation, either through hydrolysis to the less active (in some systems) free IAA or through oxidative destruction of the indole ring.

  • Solution:

    • Implement Proper Storage: Ensure your stock solutions are stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1][2] Working solutions in aqueous buffers should be used immediately.

    • Perform a Stability Study: If you need to store working solutions for any length of time, perform a simple stability study to determine the rate of degradation under your specific conditions (see "Experimental Protocols" section below).

    • Quality Control: Regularly check the purity of your IAA-Glu stock using a suitable analytical method like HPLC to ensure you are starting with a high-quality, undegraded compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of IAA-Glu?

A1: Since IAA-Glu is practically insoluble in water, it is best to first dissolve the solid compound in an organic solvent like DMSO.[1][2][10] Prepare a high-concentration stock solution (e.g., 100 mM in DMSO), which can then be diluted into your aqueous buffer to the final working concentration. The final concentration of DMSO should be kept low (typically <0.1%) to avoid effects on biological systems.[4]

Q2: How should I store my aqueous IAA-Glu solutions?

A2: It is highly recommended to prepare aqueous working solutions of IAA-Glu fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light.[5] For any storage longer than a few hours, it is crucial to validate the stability of IAA-Glu in your specific buffer system.

Q3: Is IAA-Glu sensitive to light?

A3: Yes, like its parent compound IAA, IAA-Glu is expected to be sensitive to light, particularly UV and blue light.[7][11] Exposure to light can lead to photolytic degradation. Therefore, all solutions containing IAA-Glu should be handled in a way that minimizes light exposure.[6]

Q4: Can I autoclave my buffer after adding IAA-Glu?

A4: While some studies on IAA suggest it can be stable to autoclaving, this is not recommended for IAA-Glu without specific validation.[2][11][12] The high temperature and pressure of autoclaving could potentially accelerate hydrolysis of the amide bond. It is best to filter-sterilize your IAA-Glu containing solutions using a 0.22 µm filter if sterility is required.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution of IAA-Glu
  • Prepare Stock Solution:

    • Weigh out the required amount of solid IAA-Glu in a microfuge tube.

    • Add high-purity DMSO to dissolve the solid and create a concentrated stock solution (e.g., 100 mM). Vortex briefly to ensure complete dissolution.

  • Prepare Aqueous Buffer:

    • Prepare your desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0) using high-purity water and reagents.

  • Prepare Working Solution:

    • In a light-protected tube (e.g., an amber vial), add the required volume of your aqueous buffer.

    • While vortexing gently, add the appropriate volume of the IAA-Glu stock solution to achieve your final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.

  • Storage and Use:

    • Use the freshly prepared working solution immediately for best results.

    • If short-term storage is unavoidable, store at 2-8°C, protected from light, for no longer than a few hours.

Protocol 2: A Simple Stability Study of IAA-Glu in Aqueous Buffer
  • Prepare IAA-Glu Solution: Prepare a fresh solution of IAA-Glu in your aqueous buffer of interest at the concentration you will be using in your experiments, following Protocol 1.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of IAA-Glu and to check for the presence of any degradation products (e.g., free IAA).

  • Incubate Samples: Aliquot the remaining solution into several light-protected vials. Store these vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the refrigerator).

  • Time-Course Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each storage condition. Analyze the sample by HPLC to quantify the remaining IAA-Glu and the formation of any degradation products.

  • Data Analysis: Plot the concentration of IAA-Glu versus time for each condition to determine the stability of the compound under your experimental settings.

Visualizations

Diagram 1: Potential Degradation Pathways of IAA-Glu

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation IAAGlu Indole-3-acetyl-glutamate (IAA-Glu) IAA Indole-3-acetic acid (IAA) IAAGlu->IAA Amide bond cleavage (catalyzed by acid/base) Glu Glutamate Oxidized_Products Oxidized Degradation Products IAAGlu->Oxidized_Products Indole ring oxidation (promoted by light, heat) IAA->Oxidized_Products Indole ring oxidation

Caption: Potential degradation pathways for IAA-Glu in aqueous solution.

Diagram 2: Workflow for an IAA-Glu Stability Study

G Prep 1. Prepare IAA-Glu in Aqueous Buffer T0 2. Analyze at T=0 (Initial Concentration) Prep->T0 Incubate 3. Incubate Aliquots (Test Conditions) Prep->Incubate Analyze 5. Plot Concentration vs. Time T0->Analyze Timepoints 4. Analyze at Time Points (Tx) Incubate->Timepoints Timepoints->Analyze

Caption: Experimental workflow for assessing the stability of IAA-Glu.

References

  • MedchemExpress. Indole-3-acetyl glutamate (IAGlu). MedchemExpress.com. Accessed March 25, 2026.
  • MedchemExpress. Indole-3-acetyl glutamate Datasheet. MedchemExpress.com. Accessed March 25, 2026.
  • Boonmahome, P. & Mongkolthanaruk, W. Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. 2023;11(3):187-192.
  • Phyto-Technology Laboratories. Auxins and Rooting Hormones.
  • FooDB. Showing Compound indole-3-acetyl-glutamate (FDB030924). FooDB. Accessed March 25, 2026.
  • Yamakawa, T., Kurahashi, O., Ishida, K., Kato, S., Kodama, T., & Minoda, Y. Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry. 1979;43(4):879-880.
  • BenchChem. Technical Support Center: Improving the Stability of Indole Compounds in Solution. BenchChem. Accessed March 25, 2026.
  • Zhang, Y., et al. Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains. STAR Protocols. 2021.
  • Ma, Y., et al.
  • BenchChem.
  • Cohen, J. D., & Slovin, J. P. Indole-3-acetylaspartate and indole-3-acetylglutamate, the IAA-amide conjugates in the diploid strawberry achene, are hydrolyzed in growing seedlings. Planta. 2019;249(4):1073-1085.
  • BenchChem. Troubleshooting unexpected side products in indole synthesis. BenchChem. Accessed March 25, 2026.
  • Zelená, K., et al. Pathways of Electrochemical Oxidation of Indolic Compounds. Int. J. Electrochem. Sci. 2011;6:2184-2198.
  • iGEM. Auxin protocols. iGEM.org. 2019.
  • MF3105 Use of Root-Promoting Products for Vegetative Propagation of Nursery Crops. Kansas State University Department of Plant Sciences. Accessed March 25, 2026.
  • Östin, A., et al. Metabolism of Indole-3-Acetic Acid in Arabidopsis. Plant Physiology. 1998;118(1):285-296.
  • Płociniczak, T., et al. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • Zelená, K., et al. Pathways of Electrochemical Oxidation of Indolic Compounds. Request PDF. Accessed March 25, 2026.
  • Madsen, E. L., et al. Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. 1991;57(9):2568-2573.
  • Flinn Scientific.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking indole-3-acetyl-glutamate quantification methods in root exudates

Benchmarking Indole-3-Acetyl-Glutamate (IAA-Glu) Quantification in Root Exudates: A Senior Application Scientist’s Guide Indole-3-acetyl-glutamate (IAA-Glu) is far more than a mere inactive storage form of plant auxin; i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Indole-3-Acetyl-Glutamate (IAA-Glu) Quantification in Root Exudates: A Senior Application Scientist’s Guide

Indole-3-acetyl-glutamate (IAA-Glu) is far more than a mere inactive storage form of plant auxin; it is a dynamic biochemical node critical for regulating auxin homeostasis, root system architecture, and complex plant-microbe signaling in the rhizosphere. However, accurately quantifying IAA-Glu in root exudates presents a formidable analytical challenge. The exudate matrix is a highly complex biochemical soup, and IAA-Glu is typically present in ultra-trace amounts (low pg/mg range).

As a Senior Application Scientist, I have designed this guide to objectively benchmark the available analytical platforms for IAA-Glu quantification. We will move beyond simply listing methodologies to explore the causality behind sample preparation and instrumental analysis, culminating in a self-validating, gold-standard protocol.

The Biological Context: Why IAA-Glu?

Before quantifying a molecule, we must understand its lifecycle. Free Indole-3-acetic acid (IAA) is conjugated to amino acids like glutamate by GH3 amido synthetases to prevent auxin toxicity. These conjugates can either be reversibly hydrolyzed back to free IAA or irreversibly oxidized by DAO (DIOXYGENASE OF AUXIN OXIDATION) into catabolites like oxIAA-Glu.

Pathway Trp L-Tryptophan (Precursor) IAA Free IAA (Active Auxin) Trp->IAA Biosynthesis GH3 GH3 Amido Synthetases (Conjugation) IAA->GH3 + L-Glutamate IAAGlu IAA-Glu (Storage / Exudation) GH3->IAAGlu IAAGlu->IAA Hydrolases (ILR1/ILL) Reversible DAO DAO Oxidation (Catabolism) IAAGlu->DAO OxIAAGlu oxIAA-Glu (Degradation) DAO->OxIAAGlu

Auxin metabolic pathway showing GH3-mediated IAA-Glu conjugation and DAO oxidation.

Benchmarking Analytical Platforms

Root exudates are rich in primary metabolites (sugars, organic acids) and secondary metabolites (flavonoids). When introduced into a detector, these highly abundant compounds interfere with target analytes. Here is how the major analytical platforms stack up against this matrix challenge:

1. UHPLC-ESI-MS/MS (The Gold Standard) Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry is the definitive benchmark for IAA-Glu. By utilizing Multiple Reaction Monitoring (MRM) in negative electrospray ionization mode—specifically tracking the transition of the deprotonated pseudo-molecular ion ([M-H]⁻ m/z 305) to the indole fragment (m/z 130)—this method achieves unparalleled specificity and sensitivity[1].

2. GC-MS (The Legacy High-Resolution Method) While Gas Chromatography-Mass Spectrometry offers excellent resolution, it is mechanistically flawed for amino acid conjugates. IAA-Glu is non-volatile and requires aggressive chemical derivatization (e.g., methylation). Causality: The high heat of the GC inlet combined with aggressive derivatizing agents frequently hydrolyzes the delicate amide bond of IAA-Glu. This artificially inflates free IAA measurements while destroying the conjugate you are trying to quantify.

3. ELISA / Immunoassays (The High-Throughput Screen) Enzyme-linked immunosorbent assays are fast and require minimal sample cleanup. However, antibodies raised against the indole ring frequently cross-react with other auxin conjugates (like IAA-Asp) or free IAA. They are suitable for qualitative screening but fail at absolute quantification.

4. Salkowski Colorimetric Assay (The Outdated Baseline) This spectrophotometric method relies on the reaction of indoles with ferric chloride and perchloric acid. It is fundamentally incapable of differentiating between free IAA, IAA precursors, and IAA-Glu. Furthermore, it fails Beer's law at high concentrations and suffers from severe background absorbance in complex matrices, making it highly prone to overestimation[2].

Quantitative Comparison of IAA-Glu Analytical Platforms
Analytical PlatformLimit of Detection (LOD)Specificity for IAA-GluMatrix Interference SusceptibilityThroughputCost per Sample
UHPLC-MS/MS 0.1 - 1 pg/mg Absolute (MRM transitions) Low (with SPE cleanup) Medium High
GC-MS10 - 50 pg/mgPoor (Risk of hydrolysis)MediumLowHigh
ELISA1 - 5 ng/mLLow (High cross-reactivity)HighHighLow
Salkowski Assay> 5 µg/mLNone (Detects all indoles)Very HighHighVery Low

The Self-Validating Protocol: UHPLC-MS/MS Workflow

To establish absolute trustworthiness in your data, a protocol must be self-validating. The following workflow utilizes isotope dilution and Solid Phase Extraction (SPE) to guarantee that your final quantification is mathematically corrected for any physical losses or matrix suppression.

Workflow A 1. Root Exudate Collection (Ultrapure H2O Hydroponics) B 2. Lyophilization (Concentration without heat) A->B C 3. Isotope Spiking (Add 13C-IAA-Glu for self-validation) B->C D 4. Solid Phase Extraction (Oasis MAX to remove sugars/salts) C->D E 5. UHPLC Separation (C18 Column, Gradient Elution) D->E F 6. Tandem Mass Spectrometry (MRM: m/z 305 -> 130) E->F

Self-validating SPE and UHPLC-MS/MS workflow for IAA-Glu quantification in root exudates.

Step-by-Step Methodology & Causality

Step 1: Hydroponic Exudate Collection Cultivate the target plants in a controlled environment and transfer them to ultrapure Milli-Q water for a 2-to-4-hour exudation window[3]. Causality: Prolonged collection in standard nutrient solutions introduces high concentrations of inorganic salts (e.g., phosphates, nitrates). These salts compete for charge in the mass spectrometer's ionization source, causing severe signal suppression. Ultrapure water minimizes this baseline interference.

Step 2: Lyophilization & Isotope Spiking (The Self-Validation Engine) Immediately freeze the collected exudate in liquid nitrogen and lyophilize (freeze-dry) it to a powder. Reconstitute the pellet in 1 mL of 10% methanol and immediately spike the sample with a known concentration (e.g., 1 ng) of heavy-labeled internal standard: ¹³C₆-IAA-Glu [4]. Causality: By introducing the heavy isotope before the extraction phase, the protocol becomes a self-validating system. Any physical loss of the analyte during SPE, or any signal suppression caused by co-eluting matrix compounds in the MS, will affect both the endogenous IAA-Glu and the heavy isotope identically. The peak area ratio remains perfectly constant, ensuring absolute quantification accuracy.

Step 3: Solid Phase Extraction (SPE) Pass the reconstituted sample through an Oasis MAX (Mixed-mode Anion Exchange) or HLB polymeric cartridge[4]. Wash with 5% methanol, then elute the target fraction with 80% methanol containing 1% formic acid. Causality: Root exudates are loaded with neutral sugars that clog columns and suppress ionization. The MAX cartridge selectively binds the negatively charged carboxylate group of the glutamate moiety in IAA-Glu, allowing neutral sugars to wash straight through. The addition of formic acid in the elution step neutralizes the charge, releasing the purified IAA-Glu.

Step 4: UHPLC-ESI-MS/MS Acquisition Inject the purified extract onto a C18 reversed-phase column (e.g., 1.7 µm particle size). Utilize a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B). Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) MRM mode. Causality: Why negative ionization? The free carboxylic acid group on the glutamate moiety readily donates a proton in slightly acidic/neutral conditions, yielding a highly stable[M-H]⁻ precursor ion at m/z 305. The collision-induced dissociation (CID) reliably shears the conjugate, yielding a dominant product ion at m/z 130 (the indole ring)[1]. Monitoring this specific 305 → 130 transition eliminates background noise and false positives.

Conclusion

For researchers and drug development professionals investigating the rhizosphere, relying on colorimetric assays or GC-MS for auxin conjugate quantification is a liability. The complex matrix of root exudates demands a rigorous, self-validating approach. By coupling targeted SPE cleanup with isotope-dilution UHPLC-MS/MS, you establish a highly trustworthy, robust analytical pipeline that guarantees the scientific integrity of your IAA-Glu data.

References

  • Shi, W. et al. (2021). "High ammonium inhibits root growth in Arabidopsis thaliana by promoting auxin conjugation rather than inhibiting auxin biosynthesis." Herbert J. Kronzucker Research. 1

  • Hayat, et al. (2024). "Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production." Frontiers in Microbiology. 2

  • "Unraveling the secrets of plant roots: Simplified method for large scale root exudate sampling and analysis in Arabidopsis thaliana." (2023). PMC / National Institutes of Health. 3

  • Novák, O. et al. "Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis." PMC / National Institutes of Health. 4

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indole-3-acetyl-glutamate
Reactant of Route 2
Reactant of Route 2
Indole-3-acetyl-glutamate
© Copyright 2026 BenchChem. All Rights Reserved.